Bisphenol B-d8
Description
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Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
HTVITOHKHWFJKO-BAFNDWIUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Deuterated Bisphenol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated Bisphenol B (BPB), an essential isotopically labeled compound for a variety of research applications. Given the increasing scrutiny of bisphenols as endocrine-disrupting chemicals, the use of deuterated analogs as internal standards is critical for accurate quantification in complex matrices. This document outlines a detailed synthetic protocol, presents representative quantitative data, and visualizes the synthetic workflow and relevant biological pathways to support researchers in the fields of analytical chemistry, toxicology, and drug development.
The synthesis of Bisphenol B is achieved through the acid-catalyzed condensation of a phenol (B47542) with butanone.[1] Consequently, the synthesis of deuterated Bisphenol B necessitates the use of deuterated precursors. The most common form, Bisphenol B-d8, incorporates deuterium (B1214612) atoms onto the phenolic rings. This is typically achieved by reacting a deuterated phenol with butanone. The following guide details a representative procedure for this synthesis, adapted from established protocols for analogous deuterated bisphenols, such as Bisphenol A-d16.[2]
Experimental Protocols
The following protocol describes a representative method for the synthesis of this compound via the acid-catalyzed condensation of phenol-d5 (B121304) with 2-butanone (B6335102).
Materials:
-
Phenol-d5 (99 atom % D)
-
2-Butanone (reagent grade)
-
p-Toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin (e.g., Amberlyst 15)[2]
-
Toluene (B28343) (anhydrous)
-
Methanol (reagent grade)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and a condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenol-d5 (2.0 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (approximately 5 mol%). The flask is equipped with a magnetic stirrer and a condenser and placed under a nitrogen atmosphere.
-
Addition of 2-Butanone: While stirring, slowly add 2-butanone (1.0 molar equivalent) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for several hours until the starting materials are consumed.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude this compound may precipitate out of the solution.
-
Purification:
-
Filtration and Washing: Filter the crude product and wash with cold toluene to remove any unreacted phenol-d5.[2]
-
Recrystallization: Further purify the solid by recrystallization. Dissolve the crude this compound in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.[2]
-
Isolation and Drying: Collect the purified crystals by filtration, wash them with cold deionized water, and dry them under a vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Representative Value | Method of Analysis |
| Yield | ||
| Crude Yield | 75-85% | Gravimetric |
| Purified Yield | 60-70% | Gravimetric |
| Purity | ||
| Isotopic Purity (d8) | >98 atom % D | Mass Spectrometry (MS) |
| Chemical Purity | >99% | HPLC, GC-MS |
| Characterization | ||
| Molecular Weight (C₁₆H₁₀D₈O₂) | 250.36 g/mol | Theoretical |
| Mass Spectrum (ESI-) [M-D]⁻ | m/z 249.2 | LC-MS |
Visualizations
The following diagrams illustrate the synthetic pathway, experimental workflow, and a relevant biological signaling pathway for Bisphenol B.
Bisphenol B is known to exert estrogenic effects through the G protein-coupled estrogen receptor (GPER) pathway.[3][4] The binding of BPB to GPER can activate downstream signaling cascades.[3][4]
References
A Technical Guide to the Physicochemical Properties and Analytical Applications of Bisphenol B-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Bisphenol B-d8 (BPB-d8), its application as an internal standard in analytical methodologies, and its relevance in the study of endocrine-disrupting signaling pathways.
Core Physicochemical Properties
This compound is the deuterated analog of Bisphenol B (BPB), a member of the bisphenol family of chemicals. The incorporation of eight deuterium (B1214612) atoms on the phenyl rings provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Bisphenol B.[1][2] Its physical and chemical characteristics are crucial for its effective use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀D₈O₂ | [3][4] |
| Molecular Weight | 250.36 g/mol | [3][4] |
| Appearance | Off-White Solid | [5] |
| Purity | >95% (HPLC) | [4] |
| Unlabeled CAS Number | 77-40-7 (for Bisphenol B) | [4] |
| Storage Temperature | +20°C | [4] |
| Melting Point | ~120.5 °C (estimated based on Bisphenol B) | This is an estimate based on the non-deuterated compound. |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol (B129727) and acetone. Sparingly soluble in water. | General chemical knowledge. |
Application in Analytical Chemistry: An Experimental Protocol
This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Bisphenol B in various matrices, including biological samples (urine, blood) and environmental samples.[6][7] The use of a deuterated internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[8]
Detailed Experimental Protocol: Quantification of Bisphenol B in Human Urine by LC-MS/MS
This protocol is a representative example based on established methodologies for bisphenol analysis.[6][7][9]
1. Sample Preparation and Extraction:
-
Enzymatic Hydrolysis: To measure total Bisphenol B (free and conjugated forms), an enzymatic hydrolysis step is required.
-
To 1 mL of urine sample, add 50 µL of a β-glucuronidase/sulfatase solution from Helix pomatia.
-
Add a known concentration of this compound internal standard solution.
-
Incubate the mixture at 37°C for at least 4 hours to deconjugate the bisphenol glucuronides and sulfates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Bisphenol B from other matrix components. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Bisphenol B and this compound.
-
Bisphenol B: e.g., m/z 241.1 → 213.1
-
This compound: e.g., m/z 249.2 → 221.2
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Bisphenol B to the peak area of this compound against the concentration of Bisphenol B standards.
-
Calculate the concentration of Bisphenol B in the unknown samples using the regression equation from the calibration curve.
Role in Understanding Endocrine Disruption
Bisphenol B, like its more well-known analog Bisphenol A, is an endocrine-disrupting chemical (EDC).[10] EDCs can interfere with the body's hormonal systems, leading to a variety of adverse health effects.[10] Bisphenols primarily exert their effects by mimicking the natural hormone estrogen and interacting with estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[11][12][13] Accurate quantification of Bisphenol B exposure, facilitated by the use of this compound, is critical for toxicological and epidemiological studies investigating these effects.
Mandatory Visualizations
Caption: Analytical workflow for the quantification of Bisphenol B using this compound.
Caption: Simplified signaling pathway of Bisphenol B as an endocrine disruptor.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Bisphenol B in complex matrices. Its well-defined physicochemical properties and stable isotope labeling make it the internal standard of choice for researchers in toxicology, environmental science, and drug development. Understanding its application is key to advancing our knowledge of the exposure and potential health risks associated with Bisphenol B and other endocrine-disrupting compounds.
References
- 1. 双酚 A-(环-d8) 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bisphenol A-d8 | CAS 92739-58-7 | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
Bisphenol B-d8 chemical structure and CAS number
An In-Depth Technical Guide to Bisphenol B-d8
This technical guide provides a comprehensive overview of this compound (BPB-d8), including its chemical structure, properties, and core applications for researchers, scientists, and drug development professionals. It details analytical methodologies where BPB-d8 serves as a critical internal standard and explores the metabolic and toxicological profile of its non-labeled analogue, Bisphenol B (BPB).
Chemical Identity and Properties
This compound is the deuterium-labeled form of Bisphenol B. Deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis of BPB.[1] The key chemical and physical properties are summarized below.
| Property | Data | Reference |
| CAS Number | 2469735-90-6 | [2][3] |
| Unlabeled CAS Number | 77-40-7 | [4][5] |
| Molecular Formula | C₁₆H₁₀D₈O₂ | [2][5][6] |
| Molecular Weight | 250.36 g/mol | [2][4][5] |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-yl]phenol | [5] |
| Synonyms | 4,4'-(1-Methylpropylidene)bisphenol-d8; 4,4'-sec-Butylidenediphenol-d8; 2,2-Bis(p-hydroxyphenyl)butane-d8 | [4][6][7] |
| SMILES | [2H]c1c([2H])c(C(C)(CC)c2c([2H])c([2H])c(O)c([2H])c2[2H])c([2H])c([2H])c1O | [4] |
| Purity | >95% (HPLC) / >98% | [5][6] |
| Appearance | Off-White Solid | [4] |
Core Applications in Analytical and Toxicological Research
The primary application of this compound is as an internal standard for the accurate quantification of Bisphenol B in various matrices, including environmental samples, food contact materials, and biological tissues.[1] Its use is critical in studies investigating human exposure and the toxicological effects of BPB.
Bisphenol B is a structural analog of the well-known endocrine-disrupting chemical (EDC), Bisphenol A (BPA).[1] Research indicates that BPB also possesses endocrine-disrupting properties, potentially affecting reproductive health.[8] Therefore, sensitive and accurate analytical methods, facilitated by standards like BPB-d8, are essential for regulatory monitoring and toxicological assessment.[8][9]
Experimental Protocols and Methodologies
Protocol: Quantification of Bisphenols by LC-MS/MS
This protocol outlines a general method for the high-throughput analysis of bisphenols, including BPB, in liquid samples, using BPB-d8 as an internal standard. The methodology is adapted from established techniques for multi-analyte bisphenol screening.[9]
Objective: To accurately quantify Bisphenol B concentration in a sample matrix.
Materials:
-
Raptor Biphenyl LC Column (or equivalent)[9]
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
This compound internal standard solution
-
Sample to be analyzed
Procedure:
-
Sample Preparation:
-
Spike a known volume of the sample with a precise amount of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix interferences.
-
Evaporate the solvent and reconstitute the residue in a suitable injection volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions: [9]
-
Column: Raptor Biphenyl (1.8 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Start at 30% B, increase to 100% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both Bisphenol B and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (BPB) to the internal standard (BPB-d8).
-
Quantify the concentration of BPB in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of BPB and a constant concentration of BPB-d8.
-
Caption: General workflow for the quantification of Bisphenol B using BPB-d8.
Metabolic Pathways and Toxicological Profile of Bisphenol B
Understanding the metabolism and toxicity of Bisphenol B is crucial for interpreting data from exposure studies that use BPB-d8. Like other bisphenols, BPB is expected to undergo Phase I and Phase II metabolism.[10]
-
Phase I Metabolism: Primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[10]
-
Phase II Metabolism: The predominant pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the bisphenol, increasing its water solubility and facilitating its excretion. This is considered a major detoxification pathway.[10][11]
Caption: Predicted metabolic pathways for Bisphenol B in vivo.
Endocrine Disruption and Toxicological Effects
Systematic reviews of available scientific literature conclude that Bisphenol B meets the World Health Organization's definition of an endocrine-disrupting chemical.[8]
Key Findings from Animal Studies:
-
Reproductive Toxicity: Sub-chronic exposure in rats led to altered spermatogenesis, reduced weight of testes and seminal vesicles, and changes in sperm parameters.[8] In zebrafish, a 21-day reproductive study showed that BPB exposure resulted in lower egg production and reduced hatching rates.[8]
-
Mechanism of Action: The adverse effects are linked to BPB's endocrine activity. It has been shown to decrease testosterone (B1683101) production and exert an estrogenic-like activity, with a potency similar to or greater than BPA in some assays.[8] This dual action provides a plausible mechanistic link to the observed reproductive impairments.[8]
Caption: Mechanism of Bisphenol B-induced reproductive toxicity.
Summary
This compound is an indispensable tool for researchers studying the prevalence and risk of Bisphenol B. Its role as an internal standard enables the generation of high-quality, reproducible data required for toxicological studies and regulatory decision-making. The growing body of evidence on the endocrine-disrupting properties of BPB underscores the importance of continued research in this area, a task for which BPB-d8 is fundamentally suited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. BioOrganics [bioorganics.biz]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
Isotopic Purity of Bisphenol B-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Bisphenol B-d8 (BPB-d8), a deuterated analog of Bisphenol B. The precise determination of isotopic purity is critical for its application as an internal standard in quantitative mass spectrometry-based assays, metabolic studies, and environmental analysis. This document outlines the common analytical methodologies for assessing isotopic purity, presents typical data, and details the experimental protocols involved.
Introduction to Isotopic Purity
This compound is synthesized by replacing eight hydrogen atoms on the phenyl rings with deuterium (B1214612) atoms. Its primary use is as an internal standard in analytical methods for the quantification of Bisphenol B. The co-elution of the deuterated standard with the native analyte and its distinct mass-to-charge ratio (m/z) allows for accurate quantification by correcting for matrix effects and variations in instrument response.
The isotopic purity of BPB-d8 is a critical parameter that defines its quality and suitability for these applications. It refers to the percentage of the compound that is fully deuterated (d8) relative to molecules with fewer deuterium atoms (d0 to d7) or no deuterium at all. High isotopic purity is essential to minimize cross-talk between the analytical signals of the standard and the analyte, ensuring the accuracy of quantitative results.
Quantitative Analysis of Isotopic Purity
The isotopic distribution of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The data is often provided in the Certificate of Analysis (CoA) from the supplier. While a specific CoA for a publicly available batch of this compound was not found in the public domain, the following table represents a typical isotopic distribution for a high-purity standard.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Degree of Deuteration | Relative Abundance (%) |
| BPB-d8 | 8 | 98.5 |
| BPB-d7 | 7 | 1.2 |
| BPB-d6 | 6 | 0.2 |
| BPB-d5 | 5 | <0.1 |
| BPB-d4 | 4 | <0.1 |
| BPB-d3 | 3 | <0.1 |
| BPB-d2 | 2 | <0.1 |
| BPB-d1 | 1 | <0.1 |
| BPB-d0 | 0 | <0.1 |
Note: This data is illustrative and the actual isotopic distribution may vary between different batches and suppliers. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound involves a combination of chromatographic separation and mass spectrometric analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of deuterium labeling.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of bisphenols and their deuterated analogs.[1]
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
3.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[1]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for each isotopologue of Bisphenol B. The precursor ion will be the deprotonated molecule [M-H]⁻. The specific transitions would need to be optimized for the instrument being used.
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its specific MRM transition. The isotopic purity is calculated from the relative peak areas.
Method 2: High-Resolution Mass Spectrometry (HRMS)
HRMS offers the advantage of being able to resolve the different isotopologues without the need for reference standards for each one.[3][4]
3.2.1. Sample Preparation and Chromatography
Sample preparation and chromatographic conditions are similar to those described for LC-MS/MS.
3.2.2. HRMS Conditions
-
Ionization Mode: ESI negative.
-
Scan Mode: Full scan mode with a high resolution (e.g., >70,000).
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of each isotopologue ([M-H]⁻).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C) should be applied for high accuracy.[5]
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and can provide insights into the isotopic purity.[6][7]
3.3.1. Sample Preparation
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6).
-
Add a known amount of an internal standard with a distinct resonance if quantitative NMR (qNMR) is to be performed.
3.3.2. NMR Acquisition
-
¹H NMR: The absence or significant reduction of signals in the aromatic region compared to the non-deuterated Bisphenol B spectrum confirms the deuteration of the phenyl rings. The remaining small signals can be integrated to estimate the percentage of non-deuterated species.
-
²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum with peaks corresponding to the deuterated positions. The relative integrals of these peaks can be used to assess the distribution of deuterium.
-
¹³C NMR: The signals of carbon atoms directly bonded to deuterium will be split into multiplets and will have a lower intensity compared to the spectrum of the non-deuterated compound.
Experimental Workflow and Data Analysis
The following diagrams illustrate the general workflow for determining the isotopic purity of this compound.
Caption: General experimental workflow for isotopic purity determination.
Caption: Data analysis logic for HRMS-based isotopic purity assessment.
Conclusion
The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative analysis. This technical guide has outlined the primary analytical techniques, including LC-MS/MS, HRMS, and NMR, used for its determination. While specific quantitative data is batch-dependent and should be obtained from the supplier's Certificate of Analysis, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data interpretation involved in assessing the isotopic purity of this important analytical standard. The provided workflows serve as a practical guide for implementing these analytical procedures in a laboratory setting.
References
- 1. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Bisphenol B-d8 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols relevant to a Certificate of Analysis (CoA) for Bisphenol B-d8 (BPB-d8). Given that a specific, publicly available CoA for this standard is not readily found, this document synthesizes typical analytical methodologies and data expectations for a deuterated chemical standard of this nature.
Compound Information
This compound is the deuterated analog of Bisphenol B (BPB), a member of the bisphenol family of compounds. Deuterated standards are essential for use as internal standards in quantitative mass spectrometry-based assays, providing a reliable reference for the accurate measurement of the non-deuterated analyte in complex matrices.
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 4,4'-(1-Methylpropylidene)bisphenol-d8, 4,4'-sec-Butylidenediphenol-d8 |
| Molecular Formula | C₁₆H₁₀D₈O₂ |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 2469735-90-6 |
| Unlabeled CAS Number | 77-40-7 |
| Appearance | Off-White Solid |
Analytical Data Summary
The following tables summarize the typical quantitative data expected on a Certificate of Analysis for this compound.
Table 2.1: Identity and Purity
| Test | Method | Specification |
| Purity by HPLC | High-Performance Liquid Chromatography | >95%[1][2] |
| Identity by ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |
| Identity by MS | Mass Spectrometry | Conforms to structure |
Table 2.2: Physical Properties
| Property | Value |
| Melting Point | Not specified (literature for non-deuterated BPB is ~150-152 °C) |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and DMSO. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify the quality of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of bisphenols.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP C18, 250 x 4.6 mm, 4 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute the analyte. A typical gradient might start at 55% Acetonitrile and increase to 100% over 25 minutes.[3]
-
-
Flow Rate: Approximately 0.6 - 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C).
-
Detection: UV detection at a wavelength of approximately 227 nm.[3]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: A few milligrams of the this compound standard are dissolved in the deuterated solvent in an NMR tube.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence of signals in the aromatic region where protons would be expected in the non-deuterated compound, and the presence of signals corresponding to the remaining protons (e.g., the ethyl and methyl groups), would confirm the deuteration pattern and the overall structure.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
The identity of this compound is confirmed by mass spectrometry, which also provides information on its fragmentation pattern. This protocol is based on the findings of Zhao et al. (2016) for Bisphenol B.[1][5][6]
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap, coupled to a liquid chromatography system (LC-MS).[5][6]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.[1][5]
-
Precursor Ion: The deprotonated molecule [M-H]⁻ is selected as the precursor ion for MS/MS analysis. For this compound, this would be at an m/z of approximately 249.18.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented to produce characteristic product ions.
-
Expected Fragmentation: Based on the fragmentation of non-deuterated Bisphenol B, the following product ions would be expected for this compound (with the corresponding mass shifts due to deuteration):
-
Loss of a methyl group (-CH₃)
-
Loss of an ethyl group (-C₂H₅)
-
Cleavage to form phenoxide-d4 ions.
-
Visualizations
Workflow for Certificate of Analysis Generation
The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard like this compound.
Caption: General workflow for the certification of a chemical standard.
This guide provides a foundational understanding of the analytical chemistry behind the certification of this compound. For specific applications, users should always refer to the Certificate of Analysis provided by their supplier.
References
- 1. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
The Advent and Application of Deuterated Bisphenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquity of bisphenols, particularly Bisphenol A (BPA), in consumer products and their potential as endocrine-disrupting chemicals has necessitated the development of highly accurate and sensitive analytical methods for their detection and quantification. This technical guide delves into the discovery, history, and core applications of deuterated bisphenols, which have become indispensable tools in modern analytical chemistry and toxicological research. By replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, these labeled compounds serve as ideal internal standards for isotope dilution mass spectrometry, mitigating matrix effects and improving the accuracy of quantitative analysis. This guide provides a comprehensive overview of the synthesis of deuterated bisphenols, detailed experimental protocols for their use in analytical methods, and an exploration of the theoretical impact of deuteration on their biological activity.
Discovery and History
The story of deuterated bisphenols is intrinsically linked to the history of Bisphenol A (BPA) and the evolution of analytical techniques.
BPA was first synthesized in 1891 by Russian chemist Aleksandr Dianin.[1][2] Its estrogenic properties were recognized in the 1930s.[1] Commercial production of BPA began in the 1950s with the development of polycarbonate plastics and epoxy resins.[1][3] As concerns about the environmental presence and potential health effects of BPA grew, so did the need for reliable methods to measure its concentration in various matrices, including biological samples, food, and environmental media.[4]
The development of deuterated organic molecules as internal standards for mass spectrometry became a pivotal advancement in analytical chemistry.[5] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest allows for the correction of variations in sample preparation, chromatography, and ionization, leading to more robust and accurate quantification.[5][6] While the exact first synthesis of a deuterated bisphenol is not prominently documented, the application of deuterated BPA as an internal standard in analytical methods became more common with the advancement of liquid chromatography-mass spectrometry (LC-MS) techniques for environmental and biological monitoring. A 2010 study, for instance, validated an LC/MS/MS method using deuterated BPA for high-sensitivity quantification in rat serum, tissues, and excreta, highlighting the importance of this approach in pharmacokinetic studies.[4]
Synthesis of Deuterated Bisphenols
The most common method for synthesizing deuterated bisphenols is through the acid-catalyzed condensation of deuterated precursors. The synthesis of fully deuterated Bisphenol A (BPA-d16) serves as a prime example.
Synthesis of Bisphenol A-d16 (BPA-d16)
The synthesis of BPA-d16 involves the reaction of two equivalents of phenol-d6 (B82959) with one equivalent of acetone-d6 (B32918) in the presence of an acid catalyst.[7]
Experimental Protocol: Acid-Catalyzed Condensation of Phenol-d6 and Acetone-d6 [7]
-
Materials:
-
Phenol-d6 (99 atom % D)
-
Acetone-d6 (99.5 atom % D)
-
p-Toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine phenol-d6 (2.1 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 molar equivalents).
-
Slowly add acetone-d6 (1.0 molar equivalent) to the stirring mixture.
-
Heat the reaction mixture to 60-70°C under a nitrogen atmosphere and maintain with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature, which may cause the crude BPA-d16 to precipitate.
-
Filter the crude product and wash with cold toluene to remove unreacted phenol-d6.
-
Further purify the solid by recrystallization from a methanol/water mixture. Dissolve the crude product in a minimal amount of hot methanol and slowly add deionized water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum.
-
Synthesis of Other Deuterated Bisphenols
The synthesis of other deuterated bisphenols, such as deuterated Bisphenol S (BPS), follows similar principles, utilizing the appropriate deuterated starting materials. For instance, deuterated BPS can be synthesized by reacting two equivalents of deuterated phenol (B47542) with one equivalent of deuterated sulfuric acid or oleum.[8] Similarly, deuterated Bisphenol F (BPF) can be synthesized from deuterated phenol and deuterated formaldehyde.[9][10]
Applications in Quantitative Analysis
The primary application of deuterated bisphenols is as internal standards in isotope dilution mass spectrometry for the accurate quantification of their corresponding non-deuterated analogs.[11][12]
Isotope Dilution LC-MS/MS for Bisphenol A Quantification
This method is considered the "gold standard" for its accuracy and precision.[11]
Experimental Protocol: Quantification of BPA in Human Plasma using BPA-d14 [12]
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of a 10 ng/mL BPA-d14 internal standard spiking solution and vortex.
-
Add 1 mL of cold acetonitrile (B52724) to precipitate proteins and vortex vigorously.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 4 mL of water containing 0.1% formic acid.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.[7]
-
A C18 reversed-phase column is commonly used for chromatographic separation.[7]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both native BPA and the deuterated internal standard.
-
Quantitative Data from Analytical Applications
The use of deuterated internal standards allows for the achievement of low limits of detection (LOD) and quantification (LOQ) in various matrices.
| Analyte | Internal Standard | Matrix | Method | LOD | LOQ | Reference |
| Bisphenol A | BPA-d16 | Canned Foods | LC-MS/MS | low ng/g level | - | [13] |
| 11 Bisphenols | - | Ready-made meals | LC-MS/MS | 0.025-0.140 µg/kg | - | [14] |
| Bisphenol A | - | Milk | GC-MS | 45 ng/L | - | [15] |
Biological Activity and the Kinetic Isotope Effect
While the primary use of deuterated bisphenols is in analytical chemistry, the effect of deuteration on their biological activity is a topic of scientific interest. Direct experimental data comparing the estrogenic potency of deuterated and non-deuterated bisphenols are limited.[6] However, the kinetic isotope effect (KIE) provides a theoretical framework for understanding potential differences.[6]
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Deuterium forms slightly stronger covalent bonds than hydrogen.[6] This can affect ligand-receptor interactions in several ways:[6]
-
Increased Binding Affinity: A stronger hydrogen bond between the deuterated ligand and the receptor could lead to a higher binding affinity.
-
Decreased Binding Affinity: If the breaking of a C-H bond is involved in the binding process, deuteration could slow the association rate.
-
Altered Agonist/Antagonist Activity: Subtle changes in binding kinetics and receptor conformation could modulate the functional response.
Given that the hydroxyl groups of BPA are critical for its interaction with the estrogen receptor's binding pocket, it is plausible that deuteration could modulate its estrogenic activity.[6] However, this remains a hypothesis that requires further experimental validation.[6]
Estrogenic Activity of Bisphenol A
BPA exerts its estrogenic effects through both genomic and non-genomic pathways.
-
Genomic Pathway: BPA binds to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus, leading to the regulation of gene expression.[16][17]
-
Non-Genomic Pathway: BPA can also act through membrane-associated estrogen receptors, leading to rapid signaling events.[18]
A study comparing BPA and 26 of its alternatives found that several alternatives with close structural resemblance showed similar or stronger activation of the estrogen receptor α (ERα) than BPA.[19]
Visualizations
Signaling Pathways
Caption: Genomic and non-genomic estrogenic signaling pathways of Bisphenol A.
Experimental Workflows
Caption: General workflow for the synthesis and purification of deuterated Bisphenol A (BPA-d16).
Caption: Workflow for the quantitative analysis of bisphenols using isotope dilution LC-MS/MS.
Conclusion
Deuterated bisphenols have become indispensable tools for researchers in analytical chemistry, toxicology, and drug development. Their role as highly effective internal standards in isotope dilution mass spectrometry has significantly improved the accuracy and reliability of quantifying bisphenols in complex matrices. While the direct impact of deuteration on the biological activity of bisphenols is an area that warrants further investigation, the ability to precisely measure exposure levels is a critical step in assessing their potential risks to human health and the environment. The synthesis and analytical protocols outlined in this guide provide a foundation for researchers working with these important compounds.
References
- 1. endocrinedisruption.org [endocrinedisruption.org]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bisphenol S - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The activity of bisphenol A depends on both the estrogen receptor subtype and the cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bisphenol A exerts estrogenic effects by modulating CDK1/2 and p38 MAP kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Bisphenol B-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of Bisphenol B-d8 (BPB-d8). Given the limited direct experimental data on the deuterated analog, this document leverages data from its non-deuterated counterpart, Bisphenol B (BPB), and the structurally similar Bisphenol A (BPA), to provide a thorough understanding of its physicochemical properties. This guide is intended to support researchers, scientists, and drug development professionals in the effective use of BPB-d8 as an internal standard or for other research applications.
Introduction to this compound
This compound is the deuterium-labeled version of Bisphenol B, a structural analog of the well-known endocrine-disrupting chemical, Bisphenol A.[1][2] BPB-d8 is primarily utilized as an internal standard in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Bisphenol B in various matrices.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight (250.36 g/mol ) compared to the native compound, allowing for its differentiation in mass spectrometric analysis while maintaining similar chemical properties.[3][4][5]
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-yl]phenol | [3][5] |
| Molecular Formula | C₁₆H₁₀D₈O₂ | [3][4][5] |
| Molecular Weight | 250.36 g/mol | [3][4][5] |
| Appearance | Off-White Solid | [6][7] |
| Purity | >95% (HPLC) | [3] |
| Storage Temperature | +20°C | [3][5] |
Solubility of this compound
The unlabelled Bisphenol B is reported to be insoluble in water but soluble in several organic solvents.[8][9] This is consistent with the behavior of other bisphenols, such as Bisphenol A, which also exhibits poor aqueous solubility and good solubility in organic solvents.[10]
Table 2: Qualitative and Estimated Quantitative Solubility of Bisphenol B
| Solvent | Qualitative Solubility of Bisphenol B | Estimated Quantitative Solubility of Bisphenol A (for comparison) |
| Water | Insoluble (<0.1 g/100 g)[9] | ~300 mg/L at 25°C |
| Acetone | Soluble[8][9] | 455.5 g/L at 298.15 K |
| Benzene | Soluble[8][9] | - |
| Diethyl Ether | Soluble[8][9] | - |
| Methanol | Soluble[8][9] | 227.8 g/L at 298.15 K |
| Carbon Tetrachloride | Slightly Soluble[8][9] | - |
| Naphtha | Slightly Soluble[8][9] | - |
| N,N-Dimethylformamide | - | 536.9 g/L at 298.15 K |
| Ethanol | - | 179.3 g/L at 298.15 K |
Note: The quantitative solubility data for Bisphenol A is provided from a study by Sadrabad et al. (2023) for comparative purposes and should not be taken as the absolute solubility of Bisphenol B or this compound.[10]
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.
Caption: A generalized workflow for determining the solubility of this compound.
Stability of this compound
The stability of this compound is a critical factor for its use as a reliable analytical standard. While specific stability studies on BPB-d8 are not publicly available, information on the degradation of other bisphenols provides insights into potential stability issues.
Bisphenols can be susceptible to degradation under certain conditions, including exposure to high temperatures, extreme pH, and enzymatic activity. For instance, Bisphenol A has been shown to degrade in aerobic environments.[1] Studies on Bisphenol B have also indicated its potential for metabolic degradation.[11][12]
Key considerations for the stability of this compound:
-
Temperature: As a solid, this compound is expected to be stable at the recommended storage temperature of +20°C.[3][5] In solution, elevated temperatures may accelerate degradation.
-
pH: The phenolic hydroxyl groups in the structure of this compound suggest potential for ionization at alkaline pH, which could influence its stability.
-
Light: While not explicitly stated, prolonged exposure to UV light may lead to photodegradation, a common pathway for phenolic compounds.
-
Matrix Effects: When dissolved in complex matrices, such as biological fluids, enzymatic degradation may occur. For example, Bisphenol A dimethacrylate has been shown to be unstable in whole saliva, converting to Bisphenol A.[13]
Experimental Protocol for Stability Assessment
A typical stability study for a chemical standard like this compound involves storing the compound under controlled conditions and analyzing its purity at specific time points.
Caption: A generalized workflow for assessing the stability of this compound.
Potential Degradation and Metabolic Pathways
While specific degradation pathways for this compound have not been elucidated, the metabolic pathways of Bisphenol B and the well-studied Bisphenol A can serve as a guide. The degradation of bisphenols often involves oxidation of the aromatic rings or the alkyl bridge.
One study on the degradation of Bisphenol B by laccase suggested the formation of various ring and chain compounds, indicating both ring-opening and maintenance of the ring structure as possible degradation routes.[14][15] The metabolic activation of Bisphenol B by rat liver S9 fractions has also been reported, suggesting that it can be metabolized into more potent estrogenic compounds.[12]
The biological degradation of Bisphenol A often proceeds through hydroxylation followed by cleavage of the molecule.[1][16]
Caption: A simplified representation of a potential metabolic pathway for Bisphenol B.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While direct quantitative data for the deuterated compound is scarce, the properties of non-deuterated Bisphenol B and Bisphenol A provide a solid foundation for its handling and use in a research setting. For critical applications, it is recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions. The provided experimental protocols offer a starting point for such investigations. As with any chemical standard, proper storage and handling are paramount to ensure its integrity and the reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iwaponline.com [iwaponline.com]
- 4. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. Bisphenol B | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bisphenol B Exposure Promotes Melanoma Progression via Dysregulation of Lipid Metabolism in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Novel Pathway of Metabolic Activation of Bisphenol A-related Compounds for Estrogenic Activity | Semantic Scholar [semanticscholar.org]
- 13. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bisphenol A degradation pathway [eawag-bbd.ethz.ch]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Bisphenol B-d8
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Bisphenol B-d8 (2,2-bis(4-hydroxyphenyl-2,3,5,6-d4)butane). It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their studies. This document outlines the expected spectral data, detailed experimental protocols for sample analysis, and a visual representation of the experimental workflow.
This compound is a deuterated analog of Bisphenol B, where the eight hydrogen atoms on the two phenyl rings have been replaced by deuterium (B1214612).[1][2] This isotopic labeling makes it a valuable internal standard for quantitative analysis of Bisphenol B by NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The deuteration of the aromatic rings simplifies the ¹H NMR spectrum by eliminating the signals from the aromatic protons, allowing for clearer observation of the aliphatic protons.
Predicted NMR Spectral Data
Due to the limited availability of experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated Bisphenol B. For this compound, the signals corresponding to the aromatic protons and carbons will be absent or significantly altered in the respective spectra. The chemical shifts of the aliphatic portions are expected to be nearly identical to the non-deuterated analog.
The predicted data is based on computational models and should be used as a reference. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Spectral Data for Bisphenol B
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| OH | ~4.5 - 5.5 | Broad Singlet |
| CH₂ | ~2.0 | Quartet |
| CH₃ (ethyl) | ~0.8 | Triplet |
| CH₃ (gem-dimethyl) | ~1.6 | Singlet |
Note: In the ¹H NMR spectrum of this compound, the aromatic proton signals, which would typically appear between 6.5 and 7.5 ppm, are absent due to deuteration.
Predicted ¹³C NMR Spectral Data for Bisphenol B
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Carbon (C-C(CH₃)(CH₂CH₃)) | ~42 |
| CH₂ | ~31 |
| CH₃ (ethyl) | ~9 |
| CH₃ (gem-dimethyl) | ~29 |
| C-OH | ~153 |
| C-H (aromatic) | ~115, ~128 |
| C-C (aromatic, attached to aliphatic) | ~140 |
Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated aromatic carbons will be significantly reduced in intensity and will appear as complex multiplets due to C-D coupling.
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for nonpolar organic compounds include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.
NMR Data Acquisition
The following steps are a general guide for data acquisition on a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[5]
-
Shim the magnetic field to optimize its homogeneity and achieve the best possible spectral resolution. This can be done manually or automatically.[5]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal sensitivity.[7]
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: For a sample of this concentration, 4-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to its lower natural abundance and smaller gyromagnetic ratio. Typically, 128 to 1024 scans or more may be needed to achieve an adequate signal-to-noise ratio.[6]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Correct the baseline of the spectrum to be flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis of the spectrum. For ¹H NMR, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical flow of an NMR experiment from sample preparation to final data analysis.
References
- 1. PROSPRE [prospre.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Page loading... [guidechem.com]
- 4. Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. Bisphenol B | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bisphenol B-d8
This document provides a detailed technical overview of the fragmentation patterns of deuterated Bisphenol B (this compound) when analyzed by mass spectrometry. Given the use of deuterated standards in quantitative studies to mitigate environmental contamination and improve accuracy, a thorough understanding of their mass spectrometric behavior is crucial.[1] This guide synthesizes information from studies on related bisphenol compounds to propose the fragmentation pathways and analytical methodologies for this compound.
Introduction
Bisphenol B (BPB) is an analogue of Bisphenol A (BPA) and shares a core structure of two hydroxyphenyl functionalities.[2] Concerns over the endocrine-disrupting potential of BPA have led to increased scrutiny of its analogues.[2][3] this compound, a stable isotope-labeled version of BPB, is an essential tool for pharmacokinetic and metabolic studies, allowing for precise quantification without interference from ubiquitous background levels of the unlabeled compound.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the definitive technique for this analysis. This guide outlines the expected fragmentation behavior of BPB-d8, primarily under negative ion electrospray ionization (ESI) conditions.
The fragmentation of deuterated bisphenols generally follows the same pathways as their non-deuterated counterparts, with a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms on the fragment ion.[4][5]
Experimental Protocols
The following protocols are representative methodologies for the analysis of bisphenols, adapted for this compound.
Sample Preparation
A stock solution of this compound should be prepared in a high-purity solvent such as methanol (B129727) (e.g., 100 µg/mL).[4] This stock is then used to create working standards and for spiking into relevant matrices (e.g., serum, tissue homogenates, environmental samples).
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.9 µm) is commonly used for separation.[5]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both typically containing a modifier like 0.1% formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization, is effective.[5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]
Mass Spectrometry (MS)
-
System: A triple quadrupole or a high-resolution mass spectrometer like a Quadrupole-Orbitrap (e.g., Q Exactive) is ideal.[2][5]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for bisphenols due to the acidic nature of the phenolic hydroxyl groups.[3][4]
-
Precursor Ion Selection: The deprotonated molecule [M-H]⁻ is selected as the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]
-
Collision Gas: Argon is typically used as the collision gas.
-
Data Acquisition: The instrument is operated in MS/MS mode to monitor the specific transitions from the precursor ion to its characteristic product ions.
Data Presentation: Quantitative Fragmentation Data
The fragmentation of this compound is predicted based on the known fragmentation of unlabeled Bisphenol B and other deuterated bisphenols.[2][5] The molecular formula for BPB-d8 is C₁₆H₁₀D₈O₂ with a molecular weight of 250.36.[6] The precursor ion in negative mode ESI is the deprotonated molecule, [M-H]⁻, at approximately m/z 249.2.
The table below summarizes the expected quantitative data for the major product ions of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula of Product Ion | Proposed Neutral Loss |
| 249.2 | 233.1 | [C₁₅H₅D₈O₂]⁻ | Methane (CH₄) |
| 249.2 | 151.1 | [C₁₀H₉D₄O]⁻ | Deuterated Phenol (C₆H₂D₄O) |
| 249.2 | 97.1 | [C₆HD₄O]⁻ | sec-Butylidene Phenol-d4 (C₁₀H₉D₄O) |
Note: The m/z values are nominal and will be determined with high accuracy on a high-resolution mass spectrometer.
Visualization of Key Processes
Experimental Workflow
The general workflow for the analysis of this compound in a biological or environmental sample is depicted below.
Caption: General experimental workflow for BPB-d8 analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of the [M-H]⁻ ion of this compound is initiated by collision-induced dissociation. The primary fragmentation routes are analogous to those of other bisphenols like BPA and BPB, involving losses related to the alkyl bridge and cleavage to form phenoxide ions.[2][5]
Caption: Proposed ESI- MS/MS fragmentation of this compound.
References
- 1. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 3. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
A Technical Guide to Commercial Sourcing of Bisphenol B-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of the commercial suppliers of Bisphenol B-d8 (BPB-d8), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalysis. This document outlines key quality attributes from various suppliers, details relevant experimental protocols, and presents logical workflows for procurement and application.
Introduction to this compound
This compound is the deuterium-labeled analog of Bisphenol B, an industrial chemical and a structural analog of the more widely known Bisphenol A (BPA).[1] Due to its structural similarity to the native compound, BPB-d8 serves as an ideal internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
The procurement of high-quality analytical standards is paramount for generating reliable and reproducible research data. Several reputable chemical suppliers offer this compound. The following table summarizes the key specifications for BPB-d8 from prominent commercial vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Supplier | Product / Catalog No. | Chemical Purity | Isotopic Purity (Deuterium Enrichment) | Available Sizes | Unlabeled CAS No. |
| MedChemExpress | HY-W653975 | 98.89% | >98% | 1mg, 5mg, 10mg | 77-40-7[1] |
| LGC Standards (for Toronto Research Chemicals) | TRC-B519568 | >95% (HPLC)[2] | Information not publicly listed; typically provided on CoA. | 1mg, 10mg[2] | 77-40-7[2] |
| Clearsynth | CS-T-95497 | Information not publicly listed; CoA provided with purchase.[3] | Information not publicly listed; CoA provided with purchase.[3] | Inquire for sizes.[3] | 2469735-90-6 (Labeled)[3] |
| Alfa Chemistry | - | Information not publicly listed; CoA provided with purchase.[4] | Information not publicly listed; CoA provided with purchase.[4] | Inquire for sizes. | - |
Diagrams and Workflows
Supplier Selection Workflow
Choosing the appropriate supplier for a critical analytical standard involves more than comparing prices. The following workflow outlines key decision points for researchers.
Caption: Workflow for selecting a commercial supplier for this compound.
Analytical Workflow Using a Deuterated Internal Standard
The general process for using BPB-d8 as an internal standard in a quantitative LC-MS/MS assay involves several key steps from sample preparation to data analysis.
Caption: General workflow for quantification using a deuterated internal standard.
Experimental Methodologies
While suppliers provide the standard, the application protocols are typically developed and published by research laboratories. Below are detailed summaries of relevant analytical methods for bisphenols, where a deuterated standard like BPB-d8 would be employed.
LC-MS/MS Method for Bisphenol Analysis
This method is adapted from a published protocol for the simultaneous analysis of 15 different bisphenols.
-
Sample Preparation & Extraction:
-
A known volume of the sample (e.g., 1 mL of water or extracted plasma) is placed in a clean vial.
-
The sample is spiked with a known concentration of the internal standard solution (this compound in a solvent like methanol).
-
For complex matrices, a solid-phase extraction (SPE) is performed to clean up the sample and concentrate the analytes.
-
The final eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer (TQMS).
-
Column: A column providing good separation for phenolic compounds, such as a Raptor Biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A gradient from 50% B to 90% B over approximately 6.5 minutes is effective for separating a wide range of bisphenols.
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example for BPB): The precursor ion for native Bisphenol B would be m/z 241.3. Product ions for quantification and confirmation would be monitored (e.g., m/z 212.4 and 211.3). For this compound, the precursor ion would be shifted to approximately m/z 249.3, with corresponding shifted product ions. These transitions must be optimized on the specific instrument being used.
-
GC-MS Method for Bisphenol Analysis
For GC-MS analysis, a derivatization step is required to increase the volatility of the polar phenolic groups.
-
Sample Preparation & Derivatization:
-
Follow the extraction procedure as described for the LC-MS method.
-
After evaporating the extract to dryness, add 70 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 10 µL of pyridine (B92270) (as a catalyst).
-
The vial is sealed and heated at 70-80 °C for 15-30 minutes to complete the derivatization reaction.
-
The reaction mixture is then evaporated to dryness again and reconstituted in a non-polar solvent like hexane (B92381) for injection.
-
-
Chromatographic Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column such as a DB-5MS or Rtx-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of ~80°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min up to ~300°C, with a final hold time.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: The characteristic mass fragments of the derivatized analyte and internal standard are monitored. For the bis-trimethylsilyl derivative of BPA, a characteristic ion is m/z 357. The corresponding ion for the derivatized BPB-d8 would be used for quantification.
-
Conclusion
The selection of a high-purity, isotopically enriched this compound internal standard is a critical first step for any research requiring the accurate quantification of Bisphenol B. Suppliers such as MedChemExpress, LGC Standards, and Clearsynth provide this essential research tool.[1][2][3] By leveraging the detailed analytical methods published in the scientific literature and following systematic workflows for procurement and analysis, researchers can ensure the generation of high-quality, reliable, and reproducible data in the fields of toxicology, environmental science, and drug development.
References
Methodological & Application
Application Note: High-Sensitivity GC-MS Analysis of Bisphenols in Environmental and Food Matrices Using Bisphenol B-d8 as an Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of various bisphenols in complex matrices, such as environmental water and food contact materials. The method utilizes gas chromatography-mass spectrometry (GC-MS) following a robust sample preparation procedure involving solid-phase extraction (SPE) and derivatization. To ensure high accuracy and precision, Bisphenol B-d8 (BPB-d8) is employed as an internal standard in an isotope dilution approach. This methodology is tailored for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable and sensitive detection of these endocrine-disrupting compounds.
Introduction
Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins. Their prevalence in consumer products, including food packaging and thermal paper, has led to widespread human exposure.[1][2] Growing concerns over their potential endocrine-disrupting properties necessitate sensitive and accurate analytical methods for their determination in various matrices.[3] Gas chromatography-coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the polar nature of bisphenols requires a derivatization step, typically silylation, to improve their volatility and chromatographic behavior.[2] Isotope dilution mass spectrometry, which involves the use of a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations during sample preparation and analysis.[4][5] This application note details a comprehensive GC-MS method using this compound as an internal standard for the reliable quantification of a range of bisphenols.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for aqueous samples such as river water or extracts from solid matrices.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas, high purity
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 100 mL of a water sample, adjusted to pH 6-7) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for at least 30 minutes.
-
Elution: Elute the retained bisphenols with two 4 mL aliquots of a mixture of dichloromethane and methanol (90:10, v/v).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetone) for the derivatization step.[6]
Derivatization: Silylation
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetone (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the reconstituted sample extract (100 µL) in a GC vial, add 100 µL of BSTFA + 1% TMCS.[7]
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[6]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[8]
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6][8]
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 220°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data
The following tables summarize the key quantitative data for the GC-MS analysis of silylated bisphenols.
Table 1: Retention Times and Characteristic m/z Ions for SIM Analysis
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Bisphenol F (BPF) | ~13.5 | 344 | 329 | 73 |
| Bisphenol E (BPE) | ~14.2 | 358 | 343 | 73 |
| Bisphenol B (BPB) | ~14.8 | 370 | 341 | 73 |
| Bisphenol A (BPA) | ~15.1 | 357 | 372 | 73 |
| This compound (BPB-d8) (IS) | ~14.8 | 378 | 349 | 73 |
| Bisphenol S (BPS) | ~16.5 | 394 | 179 | 73 |
| Bisphenol AF (BPAF) | ~12.9 | 480 | 465 | 73 |
Retention times are approximate and may vary depending on the specific instrument and conditions.
Table 2: Method Performance Data
| Compound | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Bisphenol F (BPF) | 0.5 | 1.5 | 92-105 | < 10 |
| Bisphenol E (BPE) | 0.5 | 1.5 | 90-103 | < 10 |
| Bisphenol B (BPB) | 0.4 | 1.2 | 95-108 | < 8 |
| Bisphenol A (BPA) | 0.3 | 1.0 | 93-107 | < 9 |
| Bisphenol S (BPS) | 1.0 | 3.0 | 85-101 | < 12 |
| Bisphenol AF (BPAF) | 0.8 | 2.5 | 88-104 | < 11 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively. Recovery and RSD (Relative Standard Deviation) are based on spiked samples at three different concentrations.[5]
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of bisphenols.
References
- 1. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Determination of bisphenol A in canned food by microwave assisted extraction, molecularly imprinted polymer-solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bisphenol B in Human Serum using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its potential for estrogenic activity and adverse health effects, there is a growing need for sensitive and reliable methods to quantify BPB in human biological matrices. This application note details a robust and accurate method for the quantification of Bisphenol B in human serum using a stable isotope-labeled internal standard, Bisphenol B-d8, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of Bisphenol B from human serum.
Materials and Reagents
-
Bisphenol B (BPB), analytical standard
-
This compound (BPB-d8), internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human serum (blank)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Spiking: Allow frozen human serum samples to thaw at room temperature. Vortex each sample to ensure homogeneity. To 1 mL of serum, add the this compound internal standard solution to a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Sample Loading: Load the spiked serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS/MS) Parameters:
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bisphenol B | 241.1 | 212.1 | 25 |
| 147.1 | 35 | ||
| This compound | 249.2 | 220.1 | 25 |
| 151.1 | 35 |
Quantitative Data
The following tables summarize the quantitative performance of the method.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Bisphenol B | 0.05 | 0.15 |
Table 2: Linearity and Recovery
| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) |
| Bisphenol B | 0.15 - 100 | > 0.995 | 85 - 110 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Bisphenol B | 1 | < 10 | < 15 | 90 - 110 |
| 50 | < 8 | < 12 | 92 - 108 |
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of Bisphenol B in human serum.
Application Note: High-Throughput Analysis of Bisphenols in Diverse Food Matrices Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of bisphenol A (BPA) and its analogues in various food matrices. The protocol leverages a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in extraction efficiency. The described workflow, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, is suitable for high-throughput screening of bisphenols in complex food samples, aiding in food safety monitoring and human exposure risk assessment.
Introduction
Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are frequently found in food contact materials.[1] The potential for these compounds, particularly bisphenol A (BPA), to migrate into food products has raised public health concerns due to their endocrine-disrupting properties.[1][2] Consequently, regulatory bodies worldwide have established limits for bisphenols in food. Accurate and reliable analytical methods are crucial for monitoring these contaminants in a wide range of food products.
The use of a deuterated internal standard, such as BPA-d16, is a cornerstone of robust analytical chemistry for quantifying trace contaminants in complex matrices like food.[3][4] By mimicking the chemical behavior of the native analyte throughout the sample preparation and analysis process, the internal standard allows for the correction of variations in extraction efficiency, instrument response, and matrix effects.[3] This approach significantly enhances the accuracy and precision of the final quantitative results.[3] This application note provides a detailed protocol for the analysis of bisphenols in food, supported by quantitative performance data and a clear experimental workflow.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific food matrices.
a. Sample Homogenization & Weighing:
-
For solid samples (e.g., canned tuna, fruits, vegetables), homogenize the entire content to ensure a representative sample.[3]
-
Accurately weigh 5 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[3]
-
For liquid samples (e.g., beverages, milk), directly measure 5 mL into the centrifuge tube.
b. Fortification with Internal Standard:
-
Spike the sample with a known amount of deuterated bisphenol standard solution (e.g., BPA-d16) to achieve a final concentration within the calibration range.[3][5] This step is critical for accurate quantification.
c. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[3][6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
For fatty matrices, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) may be necessary to remove lipids prior to SPE.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the solid and liquid phases.[3]
-
Carefully collect the acetonitrile supernatant for the clean-up step.
d. Solid Phase Extraction (SPE) Clean-up:
-
Condition an appropriate SPE cartridge (e.g., hydrophobic polystyrene-divinylbenzene copolymer) with methanol (B129727) followed by ultrapure water.[6][7]
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the target bisphenols with an appropriate solvent, such as methanol or acetonitrile.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7][8]
Instrumental Analysis: LC-MS/MS
a. Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of bisphenols.[1]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or acetic acid, is typically employed.[1][7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1]
-
Injection Volume: 2-10 µL.[1]
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for bisphenols.[9][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.[9]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of bisphenols in food matrices using a deuterated internal standard.
| Bisphenol | Food Matrix | Recovery (%) | RSD (%) | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Reference |
| BPA | Canned Tuna | 90.0 | 1.8 - 3.4 | 0.294 (mg/Kg) | 0.982 (mg/Kg) | [11] |
| BPA | Infant Formula | - | - | 7.80 (µg/kg) | 31.3 (µg/kg) | [8] |
| BPA | Beverages | 70.6 - 113.6 | < 10 | 0.14 - 5.85 (µg/L) | 0.44 - 17.73 (µg/L) | [2] |
| BPS | Beverages | 70.6 - 113.6 | < 10 | 0.14 - 5.85 (µg/L) | 0.44 - 17.73 (µg/L) | [2] |
| BPF | Beverages | 70.6 - 113.6 | < 10 | 0.14 - 5.85 (µg/L) | 0.44 - 17.73 (µg/L) | [2] |
| Multiple BPs | Milk | 77.0 - 119.4 | 3.3 - 21.4 | 0.1 - 2.0 (ng/mL) | - | [12] |
| Multiple BPs | Animal Feed | 77.0 - 119.4 | 3.3 - 21.4 | 1.0 - 10.0 (ng/g) | - | [12] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Diagrams
Caption: Experimental workflow for bisphenol analysis.
Conclusion
The presented method, incorporating a deuterated internal standard, provides a reliable and accurate approach for the determination of bisphenols in a variety of food matrices. The detailed sample preparation protocol and LC-MS/MS conditions offer a solid foundation for laboratories involved in food safety testing and research. The superior performance of methods employing a deuterated internal standard in terms of recovery and precision is evident from the compiled data.[3] This methodology is essential for generating high-quality data for risk assessment and ensuring compliance with regulatory standards, ultimately contributing to the protection of public health.
References
- 1. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sciex.com [sciex.com]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a method for determination of 17 en...: Ingenta Connect [ingentaconnect.com]
Application Note: Analysis of Bisphenols in Environmental Water Samples by SPE and LC-MS/MS using Bisphenol B-d8 as an Internal Standard
Introduction
Bisphenols, such as Bisphenol A (BPA), are high-production-volume chemicals used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Their widespread use leads to their release into the environment, resulting in detectable levels in various water bodies.[1] Due to their classification as endocrine-disrupting compounds, monitoring their presence in environmental water sources is of significant interest.[1] This application note details a robust and sensitive method for the quantitative analysis of several bisphenols in environmental water samples. The method employs solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. To ensure high accuracy and precision, this method utilizes Bisphenol B-d8 (BPB-d8) as an internal standard in an isotope dilution approach, which corrects for matrix effects and variations during sample preparation and instrument response.[1]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. Water samples are first spiked with a known concentration of the deuterated internal standard, this compound. The target bisphenols and the internal standard are then extracted and concentrated from the water matrix using a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balanced (HLB) or C18 sorbent.[1][2] After elution and solvent evaporation, the residue is reconstituted and analyzed by LC-MS/MS. The analytes are chromatographically separated and then detected using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the native bisphenol analyte to the isotopically labeled internal standard, BPB-d8. This approach ensures high accuracy by compensating for potential analyte loss during sample processing.[1]
Experimental Protocols
1. Materials and Reagents
-
Standards: Analytical standards of Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), Bisphenol B (BPB), and the internal standard this compound (BPB-d8).
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: Formic acid (99%+), Ammonium (B1175870) hydroxide (B78521).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridges (e.g., 200 mg, 6 mL).[2][3]
-
Glassware: Volumetric flasks, pipettes, and autosampler vials. All glassware should be thoroughly rinsed with methanol to avoid background contamination.[4]
2. Preparation of Standard Solutions
-
Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of each bisphenol standard and BPB-d8 in 10 mL of methanol to create individual stock solutions. Store at 4°C.
-
Intermediate Mixed Standard Solution (10 mg/L): Prepare a mixed solution of all target bisphenols by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (1 mg/L): Dilute the BPB-d8 stock solution in methanol.
-
Calibration Curve Standards (0.1 - 200 µg/L): Prepare a series of calibration standards by serially diluting the intermediate mixed standard solution with methanol/water (50:50, v/v). Fortify each calibration standard with the internal standard to a constant concentration.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 250-500 mL of the water sample in a clean glass bottle. Acidify the sample to approximately pH 3 with formic acid if required for preservation.
-
Spiking: Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 1 mg/L BPB-d8) to the entire water sample.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.[3] Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped bisphenols and the internal standard by passing 2 x 4 mL of methanol or acetonitrile through the cartridge into a collection tube.[2]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[4] Reconstitute the residue in 1.0 mL of methanol/water (50:50, v/v) and vortex for 1 minute before transferring to an autosampler vial for LC-MS/MS analysis.[4]
Visualized Experimental Workflow
Caption: Workflow for the analysis of bisphenols in water.
LC-MS/MS Analysis and Method Performance
1. Instrumentation
Analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[5]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 5 mM ammonium hydroxide or 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile or Methanol with 5 mM ammonium hydroxide or 0.1% formic acid[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5-10 µL[1] |
| Column Temperature | 40°C[1] |
| Gradient | Start at 95% A, ramp to 95% B, hold, and re-equilibrate. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 200-350°C[4] |
| Gas Flow | 11-12 L/min[4] |
| Nebulizer Pressure | 30-45 psi[4][6] |
| MRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) |
| Bisphenol A (BPA) | 227.1 > 212.1[7] |
| Bisphenol F (BPF) | 199.1 > 106.1 |
| Bisphenol S (BPS) | 249.0 > 108.0 |
| Bisphenol B (BPB) | 241.1 > 226.1 |
| this compound (IS) | 249.2 > 234.2 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of an isotope-labeled internal standard provides excellent method performance. The following table summarizes typical validation data for this type of analysis.
Table 2: Typical Method Performance Data
| Parameter | Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) | Bisphenol B (BPB) |
|---|---|---|---|---|
| Linearity (R²) | >0.99[1][8] | >0.99 | >0.99 | >0.99 |
| LOD (ng/L) | 0.87 - 7.0[7][8] | 0.1 - 1.0 | 0.05 - 1.0[2] | 0.1 - 2.0 |
| LOQ (ng/L) | 10.0 - 50.0[7][9] | 0.5 - 5.0 | 0.05 - 4.35[2] | 0.5 - 5.0 |
| Recovery (%) | 89.7 - 109.2[1][10] | 90 - 110 | 85 - 115 | 90 - 110 |
| Precision (RSD %) | 2.78 - 9.6[1][8][10] | < 15 | < 15 | < 15 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Values are compiled from multiple sources and represent typical performance.
Logical Relationship of Analytes
Caption: Relationship between target bisphenols and the internal standard.
The described method provides a reliable and sensitive approach for the quantification of various bisphenols in environmental water samples.[1] The use of solid-phase extraction for sample preparation effectively removes matrix interferences and concentrates the analytes, while the application of isotope dilution with this compound and LC-MS/MS detection ensures high accuracy and precision.[1] This methodology is well-suited for routine monitoring of bisphenols in diverse water sources, aiding in environmental risk assessment and management.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of seven bisphenols in environmental water and solid samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thekeep.eiu.edu [thekeep.eiu.edu]
- 4. mdpi.com [mdpi.com]
- 5. sciex.com [sciex.com]
- 6. pjoes.com [pjoes.com]
- 7. peerj.com [peerj.com]
- 8. Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for Bisphenol B-d8 in Toxicology and Endocrine Disruptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol B (BPB) is a structural analog of the well-known endocrine-disrupting chemical (EDC), Bisphenol A (BPA).[1] Due to restrictions on BPA usage, BPB has been used as a substitute in the manufacturing of some polycarbonate plastics and epoxy resins.[2] However, mounting evidence indicates that BPB exhibits similar, and in some cases, more potent endocrine-disrupting properties than BPA, raising concerns about its potential impact on human health and the environment.[1][3] Like BPA, BPB can interact with various hormonal systems, including the estrogen, androgen, and thyroid pathways, potentially leading to adverse health effects.[4]
Bisphenol B-d8 (BPB-d8) is a deuterium-labeled form of BPB. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards are considered the gold standard for quantification. The near-identical chemical and physical properties of BPB-d8 to the unlabeled BPB ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for accurate correction of matrix effects and variations in instrument response, leading to highly precise and reliable quantification of BPB in complex biological and environmental matrices.[5]
This document provides detailed application notes and protocols for the use of this compound in toxicological and endocrine disruptor research.
Toxicological Profile of Bisphenol B
BPB is recognized as an endocrine disruptor with significant estrogenic activity.[1] Its toxicological effects are primarily mediated through its interaction with nuclear hormone receptors and other signaling pathways.
Endocrine Disruption:
-
Estrogenic Activity: BPB is an agonist for estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[4] Its binding affinity and agonistic activity for GPER are reported to be higher than that of BPA.[6][7] This estrogenic activity can disrupt normal hormonal balance, affecting reproductive health and development.[1]
-
Anti-Androgenic Activity: Some studies have indicated that BPB, like other bisphenols, may also exhibit anti-androgenic properties, further contributing to its endocrine-disrupting potential.[8]
-
Reproductive Toxicity: In animal studies, BPB has been shown to adversely affect the male reproductive system, leading to altered spermatogenesis and reduced weight of reproductive organs.[1][3]
Quantitative Toxicological Data
| Parameter | Bisphenol A (BPA) | Bisphenol B (BPB) | Reference |
| Oral LD50 (Rat) | 3,250 - 4,240 mg/kg | Not available | [9] |
| Reproductive NOAEL (Rat) | 50 mg/kg/day | Not available | [1][10] |
| GPER Binding Affinity | Lower than BPB | ~9-fold higher than BPA | [6][7] |
| Estrogenic Activity (EC50) | 0.63 µM (in MCF-7 cells) | 0.07 µM (in MCF-7 cells) | [11] |
NOAEL: No Observed Adverse Effect Level
Signaling Pathways Affected by Bisphenol B
BPB exerts its endocrine-disrupting effects by modulating several key signaling pathways.
-
Nuclear Estrogen Receptor (ERα/ERβ) Pathway: BPB binds to ERα and ERβ, mimicking the action of endogenous estrogens. This can lead to the activation or inhibition of estrogen-responsive genes, affecting processes like cell proliferation and differentiation.[4]
-
G Protein-Coupled Estrogen Receptor (GPER) Pathway: BPB is a potent agonist of GPER, a membrane-bound estrogen receptor. Activation of GPER by BPB can trigger rapid, non-genomic signaling cascades. This includes the activation of downstream effectors such as extracellular signal-regulated kinases (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][12] These pathways are involved in cell growth, survival, and migration.[12]
-
Hippo-YAP Signaling Pathway: Recent studies have suggested that GPER activation can influence the Hippo-YAP signaling pathway, a critical regulator of organ size and cell proliferation.[13]
Diagram of the GPER Signaling Pathway Activated by Bisphenol B
Caption: GPER signaling cascade initiated by Bisphenol B.
Experimental Protocols
The use of this compound as an internal standard is crucial for the accurate quantification of BPB in various matrices. Below are generalized protocols for sample preparation and analysis using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Analysis of Bisphenol B in Water Samples
This protocol is a general guideline and may require optimization based on the specific water matrix (e.g., drinking water, surface water, wastewater).
1. Materials and Reagents
-
This compound (internal standard) solution in methanol (B129727) (e.g., 1 µg/mL)
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Deionized water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (1 µm)
-
Nitrogen gas for evaporation
2. Sample Preparation and SPE
-
Filter the water sample (e.g., 100 mL) through a 1 µm glass fiber filter to remove suspended particles.
-
Spike the filtered water sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 10 ng/L).
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 20 minutes.
-
Elute the retained analytes with 6 mL of methanol into a clean collection tube.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two transitions for both BPB and BPB-d8 for quantification and confirmation. The exact m/z values will depend on the specific adducts and fragmentation patterns.
Diagram of the Experimental Workflow for Water Analysis
Caption: Workflow for BPB analysis in water samples.
Protocol 2: Analysis of Bisphenol B in Human Serum
This protocol is for the determination of total (free and conjugated) BPB. An enzymatic hydrolysis step is included to deconjugate glucuronidated and sulfated metabolites.
1. Materials and Reagents
-
This compound (internal standard) solution in methanol
-
Human serum
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
2. Sample Preparation and Hydrolysis
-
Pipette 0.5 mL of human serum into a glass tube.
-
Add a known amount of this compound internal standard.
-
Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
After incubation, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for SPE.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be similar to those described in Protocol 1, but may require optimization for the serum matrix to achieve the desired sensitivity and to manage potential matrix effects.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Bisphenol B in toxicological and endocrine disruptor studies. The protocols and information provided herein offer a comprehensive guide for researchers investigating the prevalence and effects of this emerging environmental contaminant. The use of a deuterated internal standard like BPB-d8 is highly recommended to ensure data quality and to overcome the challenges associated with analyzing trace levels of contaminants in complex matrices. Further research is warranted to fully elucidate the toxicological profile of BPB and to establish regulatory guidelines for its use.
References
- 1. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. How Does Bisphenol a (BPA) Specifically Interfere with the Estrogen Receptor Pathway? → Learn [pollution.sustainability-directory.com]
- 5. [PDF] Risk in WEIGHT OF THE EVIDENCE EVALUATION OF LOW-DOSE REPRODUCTIVE AND DEVELOPMENTAL EFFECTS OF BISPHENOL A Perspective | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asb.scione.com [asb.scione.com]
- 10. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Classical and Non-classical Estrogen Receptor Effects of Bisphenol A | Bisphenol A: A Multi-modal Endocrine Disruptor | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Bisphenols in Aqueous Samples Using Bisphenol B-d8 as an Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of various bisphenols in aqueous matrices, such as drinking water and serum. The method employs Bisphenol B-d8 (BPB-d8) as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in extraction efficiency. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and selective detection of target bisphenols. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a validated method for bisphenol analysis.
Introduction
Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products, including food and beverage containers.[1] Growing concerns over their potential as endocrine-disrupting compounds that can mimic or antagonize the effects of natural hormones have led to an increased demand for sensitive analytical methods to monitor their presence in various environmental and biological samples.[1][2] Solid-phase extraction is a widely adopted technique for the isolation and preconcentration of bisphenols from complex matrices.[3][4][5] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification, as it closely mimics the chemical behavior of the target analytes during the extraction and ionization processes.[6] This application note provides a detailed SPE protocol using BPB-d8, followed by LC-MS/MS analysis, offering a reliable workflow for the determination of bisphenols in aqueous samples.
Experimental Protocol
This section provides a detailed methodology for the solid-phase extraction of bisphenols from aqueous samples using C18 cartridges and this compound as the internal standard.
Materials and Reagents:
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL
-
Bisphenol standards (e.g., Bisphenol A, Bisphenol F, Bisphenol S)
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic Acid (Glacial, ACS grade)
-
Ultrapure Water
-
Nitrogen gas, high purity
Sample Preparation (Aqueous Samples, e.g., Drinking Water):
-
To a 100 mL water sample, add the internal standard, this compound, to a final concentration of 20 ng/mL.
-
Adjust the pH of the sample to approximately 7 by adding 100 mM acetic acid.[7]
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared 100 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[7]
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
-
Drying:
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained bisphenols from the cartridge with two 3 mL aliquots of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[7]
-
Reconstitute the residue in 500 µL of the initial mobile phase composition for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the target bisphenols.
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each bisphenol and the internal standard.
Quantitative Data Summary
The following table summarizes typical performance data for the SPE-LC-MS/MS analysis of bisphenols in aqueous matrices. The data is compiled from various studies and represents the expected performance of the described method.
| Analyte | Matrix | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Precision (RSD%) |
| Bisphenol A | Drinking Water | 91.6 - 100[7][8] | 0.75 - 7.0[3][9] | 2.5 - 22[9] | < 10[3][8] |
| Bisphenol F | Urine | 74 - 120[6] | 0.015 - 0.1 | 0.049 - 0.3 | < 10[6] |
| Bisphenol S | Urine | 74 - 120[6] | 0.015 - 0.1 | 0.049 - 0.3 | < 10[6] |
| Bisphenol B | Urine | 74 - 120[6] | 0.015 - 0.1 | 0.049 - 0.3 | < 10[6] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values can vary depending on the specific instrumentation and matrix.
Visualizations
Bisphenol Signaling Pathway
Caption: Bisphenol A action via estrogen receptors.
Experimental Workflow for Bisphenol Analysis
References
- 1. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol Endocrine Disruption → Area → Sustainability [product.sustainability-directory.com]
- 3. Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. besjournal.com [besjournal.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Quantitative Analysis of Bisphenol B-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA), a well-known endocrine-disrupting chemical.[1][2] Due to concerns about the potential health effects of BPA, its use in consumer products is increasingly being replaced by other bisphenol analogs.[2][3] However, studies have indicated that these substitutes, including BPB, may also exhibit endocrine-disrupting properties.[1][2] Accurate and sensitive analytical methods are therefore crucial for monitoring human exposure to BPB and for conducting toxicological and pharmacokinetic studies.
The ubiquitous nature of bisphenols in laboratory environments presents a significant challenge for trace-level quantification, often leading to background contamination and inaccurate results.[4][5] The use of stable isotope-labeled internal standards, such as Bisphenol B-d8 (BPB-d8), is a highly effective strategy to mitigate this issue.[1][4] BPB-d8, where eight hydrogen atoms on the phenyl rings are replaced by deuterium, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1]
This application note provides a detailed protocol for the quantitative analysis of this compound using High-Resolution Mass Spectrometry (HRMS). The high resolution and mass accuracy of HRMS instruments, such as Orbitrap or TOF systems, enable confident identification and quantification of target analytes in complex matrices.[6][7]
Experimental Protocols
This section details the methodology for the analysis of this compound. The protocol is based on established methods for the analysis of bisphenols, adapted for the specific requirements of a deuterated standard.[2][6][8]
Sample Preparation
Given that BPB-d8 is typically used as an internal standard, it is added to samples at the beginning of the extraction process to account for analyte losses during sample preparation. The following is a general solid-phase extraction (SPE) protocol for biological matrices like urine or serum.
-
Sample Pre-treatment:
-
To 1 mL of the biological sample (e.g., urine, serum), add a known concentration of this compound solution (e.g., in methanol).
-
If analyzing for total BPB (free and conjugated), an enzymatic deconjugation step using β-glucuronidase/sulfatase is required. Incubate the sample with the enzyme solution according to the manufacturer's instructions.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analyte and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
The sample is now ready for LC-HRMS analysis.
-
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (UHPLC) system is recommended for fast and efficient separations.[9]
-
Column: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, provides good retention and peak shape for bisphenols.[2][8] A common choice is a column with dimensions like 2.1 x 50 mm and a particle size of 1.8 µm.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[2][6]
-
Gradient: A gradient elution is employed to separate the analyte from matrix components. An example gradient is starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.
High-Resolution Mass Spectrometry (HRMS)
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a TripleTOF system, is used for analysis.[6][8]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for the analysis of bisphenols as they readily form [M-H]⁻ ions.[6][8]
-
MS Parameters:
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions or in a targeted MS/MS (or parallel reaction monitoring, PRM) mode for higher selectivity and sensitivity. In targeted mode, the precursor ion for BPB-d8 is selected and fragmented, and the resulting product ions are monitored.
Data Presentation
The following tables summarize the key quantitative data for Bisphenol B and its deuterated analog, this compound.
Table 1: Mass Spectrometric Properties of Bisphenol B and this compound
| Analyte | Chemical Formula | Molecular Weight (Da) | Precursor Ion ([M-H]⁻) m/z |
| Bisphenol B | C₁₆H₁₈O₂ | 242.1307 | 241.1228 |
| This compound | C₁₆H₁₀D₈O₂ | 250.1810 | 249.1731 |
Note: The precursor ion m/z values are calculated based on the monoisotopic masses.
Table 2: HRMS/MS Fragmentation Data for Bisphenol B
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 241.1228 | 212.0861 | C₂H₅ |
| 241.1228 | 211.0783 | C₂H₆ |
| 241.1228 | 147.0810 | C₆H₅OH |
| 241.1228 | 93.0340 | C₉H₁₁O |
Data for Bisphenol B fragmentation is based on published literature for bisphenols and can be used to predict the fragmentation of this compound, which would show corresponding mass shifts in its fragments.[2][11]
Table 3: Example Performance Characteristics for Bisphenol Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.24 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.78 ng/mL[10] |
| Linearity Range | 0.25 - 20.0 ng/mL |
| Mass Accuracy | < 5 ppm |
These are typical performance characteristics for bisphenol analysis by LC-MS/MS and may vary depending on the specific instrument, matrix, and method.[12]
Visualizations
The following diagrams illustrate the experimental workflow for the HRMS analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logic of using BPB-d8 and HRMS for accurate analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vol.2, Issue1-January 2014 CONTENT | Shimadzu Latin America [shimadzu-la.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Bisphenol B-d8 in Biomonitoring Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of plastics and resins.[1] Due to concerns about the endocrine-disrupting properties of BPA, there is increasing interest in monitoring human exposure to BPB and other bisphenol analogs.[1][2] Accurate quantification of BPB in biological matrices is crucial for assessing exposure and understanding its potential health effects. Isotope dilution mass spectrometry is the gold standard for quantitative analysis of organic micropollutants in complex matrices. Bisphenol B-d8 (BPB-d8), a deuterium-labeled internal standard, is an essential tool for achieving accurate and precise measurements of BPB in biomonitoring studies.[3] Its use corrects for matrix effects and variations in sample preparation and instrument response, ensuring high-quality data.[3]
This document provides detailed application notes and protocols for the use of this compound in the analysis of BPB in human biological samples, primarily urine and serum, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Principle of Isotope Dilution Mass Spectrometry
Isotope dilution analysis with BPB-d8 involves adding a known amount of the labeled standard to a sample at the beginning of the analytical procedure. BPB-d8 is chemically identical to the native BPB, so it behaves similarly during extraction, cleanup, and ionization.[3] However, due to the difference in mass, the mass spectrometer can distinguish between the analyte (BPB) and the internal standard (BPB-d8). By measuring the ratio of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately determined, as any losses during sample processing will affect both the analyte and the internal standard equally.
Below is a diagram illustrating the logical relationship of Isotope Dilution Mass Spectrometry.
II. Quantitative Data Summary
The following tables summarize typical performance data for analytical methods using deuterated internal standards for bisphenol analysis in human biological matrices. These values are compiled from various biomonitoring studies and serve as a general guideline.
Table 1: Method Validation Parameters for Bisphenol Analysis using Isotope Dilution LC-MS/MS
| Parameter | Urine | Serum/Plasma | Reference |
| Recovery (%) | 74 - 120 | 81 - 116 | [4][5] |
| Limit of Detection (LOD) | 0.015 - 0.1 ng/mL | 0.04 - 0.2 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.049 - 0.3 ng/mL | 0.12 - 0.6 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | < 10% | < 15% | [5][6] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [5][6] |
Table 2: Reported Concentrations of Bisphenol B in Human Biomonitoring Studies
| Population | Matrix | Concentration Range (ng/mL) | Mean/Median Concentration (ng/mL) | Reference |
| General Adult Population | Urine | Not Detected - 1.5 | - | [7] |
| Women with Endometriosis | Serum | 0.88 - 11.94 | 5.15 (mean) | |
| Workers in a Hazardous Waste Incinerator | Blood | Traces detected in a single sample | - | [8] |
III. Experimental Protocols
Protocol 1: Analysis of Total Bisphenol B in Human Urine
This protocol describes the quantification of total BPB (free and conjugated forms) in human urine using enzymatic hydrolysis followed by solid-phase extraction (SPE) and LC-MS/MS.
1. Materials and Reagents:
-
Bisphenol B (BPB) analytical standard
-
This compound (BPB-d8) internal standard
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg, 5 mL)
-
Glass vials and tubes (pre-rinsed with methanol to avoid contamination)
2. Sample Preparation Workflow:
3. Detailed Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1 mL of urine into a pre-cleaned glass tube.
-
Internal Standard Spiking: Add a known amount of BPB-d8 internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to each urine sample, quality control, and blank.
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Wash with 3 mL of 40% methanol in water to remove less hydrophobic interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the bisphenols with 4 mL of methanol or acetonitrile into a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve.
-
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Analysis of Bisphenol B in Human Serum
This protocol outlines a method for quantifying BPB in human serum using liquid-liquid extraction (LLE) followed by LC-MS/MS.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Hexane
-
Sodium sulfate (B86663) (anhydrous)
2. Sample Preparation Workflow:
3. Detailed Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen serum samples. Aliquot 0.5 mL of serum into a glass tube.
-
Internal Standard Spiking: Add a known amount of BPB-d8 internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of MTBE (or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
(Optional) Repeat the extraction with another 2 mL of solvent for improved recovery. Combine the organic extracts.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
-
IV. LC-MS/MS Instrumental Analysis
1. Liquid Chromatography (LC) Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: Start with a higher percentage of A, ramp up to a high percentage of B to elute the bisphenols, then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 20 µL
2. Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for BPB and BPB-d8 need to be determined by direct infusion of the standards. Example transitions would be:
-
BPB: [M-H]⁻ → fragment ion
-
BPB-d8: [M-H]⁻ → fragment ion
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity for each transition.
V. Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards of native BPB in a blank matrix (e.g., charcoal-stripped urine or serum) at concentrations spanning the expected range in samples. Spike each calibrator with the same amount of BPB-d8 as the samples. Plot the peak area ratio (BPB/BPB-d8) against the concentration of BPB to generate a calibration curve.
-
Quantification: Determine the peak area ratio of BPB to BPB-d8 in the unknown samples. Calculate the concentration of BPB using the regression equation from the calibration curve.
-
Quality Control:
-
Blanks: Analyze procedural blanks with each batch to check for contamination.
-
Quality Control Samples (QCs): Include low, medium, and high concentration QCs in each analytical run to assess the accuracy and precision of the method.
-
Recovery: The use of the isotope-labeled internal standard corrects for recovery, but overall method recovery can be assessed by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.[5]
-
By following these protocols and employing this compound as an internal standard, researchers can achieve reliable and accurate quantification of Bisphenol B in human biomonitoring studies, contributing to a better understanding of human exposure to this compound.
References
- 1. Evidence that bisphenol A (BPA) can be accurately measured without contamination in human serum and urine, and that BPA causes numerous hazards from multiple routes of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Human exposure to bisphenols (Signal) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. saudijournals.com [saudijournals.com]
- 10. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Technical Support Center: Ion Suppression of Bisphenol B-d8 in Electrospray Ionization (ESI)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of Bisphenol B-d8 (BPB-d8) in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating ion suppression of this compound.
Issue: Low or Inconsistent Signal Intensity for this compound
Question: My this compound internal standard signal is unexpectedly low or varies significantly between samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low or inconsistent signal for your deuterated internal standard, this compound, is a common indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte in the ESI source, leading to a reduced signal.[1][2] Here is a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Co-elution of Bisphenol B and this compound
It is crucial that your analyte (Bisphenol B) and its deuterated internal standard (this compound) co-elute for accurate quantification.[3]
-
Action: Overlay the chromatograms of a sample containing both Bisphenol B and this compound. The retention times should be nearly identical. A significant shift can lead to differential matrix effects, where one compound is suppressed more than the other.[3]
Step 2: Evaluate the Presence and Severity of Matrix Effects
A post-extraction addition experiment is the most direct way to determine if ion suppression is occurring and to quantify its extent.[3][4]
-
Action: Follow the detailed "Protocol for Quantitative Assessment of Matrix Effect" provided in the Experimental Protocols section. This will allow you to calculate the matrix effect percentage. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[4]
Step 3: Identify the Source of Ion Suppression
Ion suppression can originate from various sources within your sample or analytical workflow.
-
Common Culprits:
-
Endogenous Matrix Components: Phospholipids, salts, and other small molecules from biological matrices like plasma, urine, or tissue extracts are major sources of ion suppression.[5]
-
Sample Preparation: Reagents used during sample preparation, such as non-volatile buffers or salts, can suppress the signal.[2]
-
LC System Contamination: Contaminants from solvents, tubing, or previous injections can accumulate on the column and co-elute with your analyte.[6][7]
-
Step 4: Mitigate Ion Suppression
Several strategies can be employed to reduce or eliminate ion suppression.
-
Improve Sample Preparation:
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjusting the mobile phase gradient can help separate this compound from co-eluting interferences.
-
Column Chemistry: Consider using a different column chemistry that provides better retention and separation from matrix components.
-
-
Dilute the Sample:
-
If the concentration of Bisphenol B is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Step 5: Ensure Purity and Stability of the Deuterated Standard
-
Action: Verify the isotopic and chemical purity of your this compound standard. Impurities can lead to inaccurate results.[3] Also, check for potential H/D back-exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the matrix or solvent.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from a sample (e.g., plasma, urine) interfere with the ionization of this compound in the ESI source of a mass spectrometer.[8] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: Why is ion suppression a concern when using a deuterated internal standard like this compound?
A2: While deuterated internal standards are designed to compensate for variations in the analytical process, including ion suppression, they are not always a perfect solution.[9] If the matrix affects the ionization of the analyte (Bisphenol B) and the internal standard (this compound) differently, a phenomenon known as "differential matrix effect," the quantification will be inaccurate.[3] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.[3]
Q3: How can I quantitatively assess the degree of ion suppression for Bisphenol B?
A3: The most common method is to calculate the matrix effect (ME) percentage. This is done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).[4] The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[4]
Q4: Can a deuterated internal standard for a different bisphenol, like BPA-d6, be used to correct for ion suppression of Bisphenol B?
A4: In some cases, yes. A study on various bisphenols in urine demonstrated that Bisphenol B (BPB) experienced significant and variable ion suppression. However, the use of BPA-d6 as an internal standard was able to correct for this variation, suggesting that a structurally similar deuterated standard can be effective.[10] It is always recommended to validate the use of a surrogate internal standard for your specific matrix and analytical conditions.
Q5: What are some common sources of background contamination when analyzing bisphenols?
A5: Bisphenols like BPA are ubiquitous in laboratory environments and can leach from plastic labware, solvents, and even components of the LC-MS system itself.[6][7] This background contamination can interfere with the analysis of trace levels of bisphenols. To minimize this, it is recommended to use glass or polypropylene (B1209903) labware, high-purity solvents, and to thoroughly clean the LC system.[7]
Data Presentation
Table 1: Matrix Effect on Bisphenol B in Human Urine
This table summarizes the matrix effect observed for Bisphenol B in a study analyzing 20 different human urine samples. The data illustrates the significant and variable ion suppression that can occur in complex biological matrices. The use of a deuterated internal standard (BPA-d6) was shown to effectively correct for this variability.[10]
| Analyte | Average Matrix Effect (%) | Median Matrix Effect (%) | Range of Matrix Effect (%) |
| Bisphenol B (BPB) | Similar to BPA | Similar to BPA | Strong to very strong suppression |
Data adapted from a study by Cunill et al. (2020), which reported that BPB posed ME values similar to those of BPA. For BPA, the average ME was 32% with a median of 27% and a range of 17% to 60%.[10]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement for Bisphenol B and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Bisphenol B and this compound into the final mobile phase composition at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). Spike Bisphenol B and this compound into the extracted matrix supernatant/eluate at the same concentrations as Set A.[8]
-
Set C (Matrix Blank): Analyze the extracted blank matrix without any spiked analyte or internal standard to check for interferences.
-
-
Analysis: Analyze all three sets of samples using your validated LC-ESI-MS/MS method.
-
Calculation:
-
Calculate the average peak area for each analyte at each concentration level in Set A and Set B.
-
Calculate the Matrix Effect (%) for both Bisphenol B and this compound at each concentration level using the following formula: Matrix Effect (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100
-
Calculate the Internal Standard Corrected Matrix Effect (%) using the following formula: IS Corrected ME (%) = [(Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Average Peak Area of Analyte in Set A / Average Peak Area of IS in Set A)] * 100
-
Protocol 2: General Sample Preparation for Bisphenol Analysis in Biological Fluids (e.g., Urine)
Objective: To extract bisphenols from a biological matrix while minimizing interferences.
Methodology (Based on Solid-Phase Extraction - SPE):
-
Sample Pre-treatment:
-
To a 1 mL urine sample, add a solution of β-glucuronidase/arylsulfatase to deconjugate the bisphenols.
-
Incubate the sample (e.g., at 37°C for a specified time).
-
Add the internal standard solution (this compound).
-
Acidify the sample with an appropriate acid (e.g., formic acid).
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the bisphenols with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, typically the initial mobile phase composition.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-ESI-MS/MS system.
-
Visualizations
Caption: A workflow for troubleshooting low or inconsistent this compound signals.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
Isotopic interference in the analysis of Bisphenol B-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bisphenol B-d8 (BPB-d8) as an internal standard in analytical experiments, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Bisphenol B (BPB) using its deuterated analog, BPB-d8, as an internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Bisphenol B are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes and solutions?
Answer: Inaccurate or inconsistent quantitative results when using a deuterated internal standard can stem from several factors. The most common culprits are isotopic impurity of the standard, differential matrix effects, chromatographic issues, and potential isotopic back-exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification using deuterated internal standards.
Detailed Solutions:
| Potential Cause | Explanation | Recommended Action |
| Isotopic Impurity | The BPB-d8 standard may contain a significant percentage of the unlabeled Bisphenol B, leading to an overestimation of the internal standard signal and underestimation of the native analyte concentration. | - Always request a Certificate of Analysis from the supplier specifying the isotopic purity, which should ideally be ≥98%.[1] - If in doubt, verify the isotopic purity using high-resolution mass spectrometry (HRMS). |
| Differential Matrix Effects | Components of the sample matrix (e.g., urine, serum, food extracts) can suppress or enhance the ionization of the analyte and the internal standard to different extents, even if they co-elute.[2] | - Optimize sample preparation and cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[3] - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). |
| Chromatographic Issues | Inadequate chromatographic separation can lead to co-elution with interfering compounds or a slight retention time shift between BPB and BPB-d8 (isotopic effect), affecting accurate integration and quantification.[4][5] | - Optimize the LC gradient and/or stationary phase to ensure baseline separation from matrix interferences and near-perfect co-elution of BPB and BPB-d8. - Carefully inspect all peak integrations to ensure consistency. |
| Isotopic Back-Exchange | While less common for deuterium (B1214612) labels on an aromatic ring, under certain pH or temperature conditions during sample preparation or storage, deuterium atoms could potentially exchange with protons from the solvent or matrix. | - The deuterium atoms on the phenyl rings of BPB-d8 are generally stable.[1][6] However, it is good practice to evaluate the stability of the internal standard during method validation by incubating it in the sample matrix under the experimental conditions and monitoring for any loss of the deuterated signal or increase in the unlabeled signal. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Bisphenol B and this compound in negative ion mode LC-MS/MS?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for the selectivity and sensitivity of the analysis. Based on available data for bisphenols, the following transitions can be used as a starting point for method development.[7][8] Optimization of collision energies should be performed on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bisphenol B (BPB) | 241.3 | 212.4 | 211.3 |
| This compound (BPB-d8) | 249.3 | 220.4 | 219.3* |
*Note: The MRM transitions for BPB-d8 are predicted based on the transitions of BPB and the mass shift of +8 Da from the eight deuterium atoms. These should be confirmed experimentally.
Q2: I am observing a slight retention time shift between Bisphenol B and this compound. Is this normal and how do I handle it?
A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect".[4][5] Deuterium substitution can slightly alter the physicochemical properties of the molecule, leading to minor differences in its interaction with the stationary phase. Typically, the deuterated compound may elute slightly earlier than the unlabeled compound in reversed-phase chromatography.
How to manage it:
-
Integration Window: Ensure that the peak integration window in your chromatography data system is wide enough to encompass both peaks if they are not perfectly co-eluting.
-
Software Settings: Some mass spectrometry software allows for setting different retention time windows for the analyte and its internal standard.
-
Method Optimization: While complete co-elution might not be achievable, chromatographic conditions should be optimized to minimize this separation to ensure that both compounds experience similar matrix effects.
Q3: How can I minimize background contamination with Bisphenol B in my analysis?
A3: Bisphenols are common environmental contaminants, and background contamination is a significant challenge, especially when measuring low concentrations.[8]
Sources of Contamination and Mitigation Strategies:
| Source | Mitigation Strategy |
| Laboratory Plastics | Avoid using plastic labware (e.g., pipette tips, centrifuge tubes, vials) wherever possible. If unavoidable, use products certified to be free of bisphenols. |
| Solvents and Reagents | Use high-purity, LC-MS grade solvents and reagents. It is advisable to test new batches of solvents for background levels of bisphenols. |
| LC System | Components of the LC system itself (e.g., tubing, mobile phase reservoirs) can be a source of contamination. Installing a trap column between the solvent mixer and the injector can help to remove contaminants from the mobile phase.[8] |
| Sample Collection and Storage | Use glass or polypropylene (B1209903) containers for sample collection and storage. Minimize sample handling steps. |
Experimental Protocols
This section provides a representative experimental protocol for the analysis of Bisphenol B in human serum. This protocol should be adapted and validated for your specific application and instrumentation.
LC-MS/MS Method for the Determination of Bisphenol B in Human Serum
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 500 µL of serum, add the this compound internal standard solution.
-
Enzymatic Hydrolysis (for total BPB): If measuring total BPB (free and conjugated), add β-glucuronidase/sulfatase and incubate according to the enzyme manufacturer's instructions (e.g., 37°C for 2-4 hours).
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: As specified in the FAQ section, optimized for the specific instrument.
Logical Diagram of the Analytical Workflow
Caption: General workflow for the analysis of Bisphenol B in serum using BPB-d8.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. library.dphen1.com [library.dphen1.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Bisphenol B-d8 Internal Standard Concentration
Welcome to the technical support center for optimizing the use of Bisphenol B-d8 (BPB-d8) as an internal standard (IS) in quantitative analytical methods. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard like this compound?
An internal standard is a compound with chemical and physical properties similar to the analyte of interest (in this case, Bisphenol B) that is added in a known, constant amount to every sample, calibrator, and quality control. Its purpose is to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] By comparing the signal of the analyte to the signal of the internal standard, analysts can achieve more accurate and precise quantification, compensating for sample loss, injection volume variability, and matrix-induced ion suppression or enhancement.[1][3]
Q2: Why is a deuterated internal standard, such as this compound, considered the gold standard?
Stable isotope-labeled (SIL) internal standards, like deuterated compounds, are considered ideal for mass spectrometry-based assays.[1][4] This is because they are chemically and physically almost identical to their non-labeled counterparts. This near-identical behavior ensures that the internal standard experiences the same extraction efficiency, chromatographic retention, and ionization response as the native analyte.[1][2] This close matching allows for the most effective correction of analytical variability, leading to highly reliable and reproducible results.[1]
Q3: What is the optimal concentration for my this compound internal standard?
There is no single universal optimal concentration. The ideal concentration depends on several factors, including the expected concentration range of the native Bisphenol B in your samples, the sensitivity of your instrument, and the specifics of your analytical method. A common goal is to use an IS concentration that is in the mid-range of the calibration curve for your analyte. For instance, in an analysis of Bisphenol A in beverages, an internal standard was used at a final concentration of 1 ng/mL for an analyte calibration curve ranging from 0.1 to 20 ng/mL. A good starting point is to aim for an IS response that is similar to the analyte response at the midpoint of the calibration curve. You should perform an experiment to determine the optimal concentration for your specific application (see Experimental Protocols section).
Q4: My deuterated internal standard elutes slightly earlier than the native analyte in reverse-phase chromatography. Is this a problem?
This is a known phenomenon. Deuterated compounds can sometimes exhibit slightly shorter retention times in reverse-phase chromatography compared to their non-deuterated analogs.[3] While not ideal, this is often acceptable as long as the peaks are still closely eluting and demonstrate chromatographic symmetry. The critical factor is to ensure they experience the same matrix effects.[3] If the separation is significant, it could lead to differential ion suppression or enhancement, compromising accuracy.[3] In such cases, adjusting the chromatographic method to achieve better co-elution is recommended.[3]
Chemical and Physical Properties
A summary of the key properties of Bisphenol B and its deuterated internal standard is provided below for easy reference.
| Property | Bisphenol B (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₆H₁₈O₂[5][6] | C₁₆H₁₀D₈O₂[7][8][9] |
| Molecular Weight | 242.31 g/mol [5] | 250.36 g/mol [7][8][9] |
| Unlabeled CAS Number | 77-40-7[5][7][8] | 77-40-7[7] |
| Appearance | Crystal or tan granules[5] | Off-White Solid[8] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or Inconsistent Quantitative Results | 1. Lack of Co-elution : The analyte and IS are experiencing different matrix effects.[3] 2. Impure Standard : The deuterated standard contains unlabeled analyte.[3] 3. Isotopic Exchange : Deuterium atoms are being replaced by hydrogen from the sample or solvent (H/D back-exchange).[3] | 1. Verify Co-elution : Overlay chromatograms of the analyte and IS. If separated, consider adjusting the mobile phase gradient or using a lower-resolution column.[3] 2. Check Certificate of Analysis : Confirm the isotopic and chemical purity of the IS from the supplier.[3] 3. Perform Stability Test : Incubate the IS in a blank matrix under your experimental conditions and analyze for any increase in the non-deuterated analyte signal.[3] |
| High Variability in Internal Standard Signal | 1. Inconsistent Addition : The IS is not being added precisely to each sample. 2. Matrix Effects : Severe and variable ion suppression or enhancement between samples.[3] 3. Sample Preparation Issues : Inconsistent recovery of the IS during extraction steps. | 1. Review Pipetting Technique : Ensure calibrated pipettes are used and the IS is added consistently at an early stage of the sample preparation. 2. Dilute the Sample : Diluting the sample can minimize matrix effects. 3. Optimize Extraction : Re-evaluate the sample preparation procedure to ensure consistent recovery. |
| Internal Standard Signal is Too High or Too Low | 1. Incorrect Concentration : The concentration of the IS working solution is not appropriate for the assay's dynamic range. 2. Poor Ionization : The IS does not ionize efficiently under the chosen mass spectrometer source conditions. | 1. Adjust IS Concentration : Prepare a new working solution with a higher or lower concentration based on the observed signal. (See Protocol below). 2. Optimize Source Parameters : Tune the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a solution of the IS. |
| Analyte/IS Peak Tailing or Splitting | 1. Column Overload : The concentration of the IS or analyte is too high, exceeding the column's capacity. 2. Column Degradation : The analytical column is old or has been contaminated. 3. Mobile Phase Issues : Incorrect pH or composition of the mobile phase. | 1. Dilute Sample/IS : Reduce the concentration of the IS and/or dilute the sample before injection. 2. Replace Column : Install a new analytical column. 3. Prepare Fresh Mobile Phase : Ensure the mobile phase is correctly prepared and filtered. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration
This experiment is designed to find an IS concentration that provides a stable and appropriate signal response across the calibration range of the analyte.
1. Reagent Preparation:
-
Bisphenol B (BPB) Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPB and dissolve it in 10 mL of methanol.
-
This compound (BPB-d8) Stock Solution (100 µg/mL): Accurately weigh 1 mg of BPB-d8 and dissolve it in 10 mL of methanol.
-
BPB Calibration Standards: Prepare a series of working standard solutions by serially diluting the BPB stock solution to cover the expected analytical range (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
BPB-d8 Test Solutions: Prepare three different concentrations of the IS for testing (e.g., 5 ng/mL, 25 ng/mL, and 100 ng/mL).
2. Experimental Procedure: a. Create three sets of calibration curve samples. b. For the first set, spike each BPB calibration standard with the low-concentration (e.g., 5 ng/mL) BPB-d8 test solution. c. For the second set, spike each BPB calibration standard with the mid-concentration (e.g., 25 ng/mL) BPB-d8 test solution. d. For the third set, spike each BPB calibration standard with the high-concentration (e.g., 100 ng/mL) BPB-d8 test solution. e. Process these samples using your established analytical method (e.g., extraction, LC-MS/MS analysis).
3. Data Analysis: a. For each of the three sets, plot the peak area ratio (BPB Peak Area / BPB-d8 Peak Area) versus the concentration of BPB. b. Evaluate the linearity (R²) of the calibration curve for each IS concentration. c. Examine the peak area of the BPB-d8 across all samples within each set. The variation (expressed as %RSD) should ideally be less than 15%. d. Choose the IS concentration that results in a linear calibration curve with a high R² value and low variability in the IS signal across the entire concentration range. This concentration should provide a robust signal without causing detector saturation.
Visualizations
Caption: Workflow for preparing this compound internal standard solutions.
Caption: Troubleshooting flowchart for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromforum.org [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol B | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 77-40-7: Bisphenol B | CymitQuimica [cymitquimica.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Troubleshooting Peak Tailing for Bisphenols in GC-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of bisphenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for bisphenols in GC-MS analysis?
Peak tailing for polar analytes like bisphenols is typically caused by secondary interactions within the GC system. The primary causes can be categorized as follows:
-
Active Sites: Bisphenols, with their polar hydroxyl groups, are prone to interacting with active sites in the GC system. These sites are often silanol (B1196071) groups on the surface of an untreated glass inlet liner, metal surfaces in the injector, or contamination from previous sample injections. This interaction can lead to delayed elution of a portion of the analyte molecules, resulting in a tailing peak.[1][2][3][4]
-
Column Issues: The analytical column itself can be a source of peak tailing. This can be due to a poor column cut, incorrect installation depth in the inlet or detector, contamination of the stationary phase at the head of the column, or degradation of the stationary phase over time.[1][2][5][6][7] For underivatized bisphenols, good peak shape may be observed on a new column, but tailing can increase with the number of injections as the column becomes more active.[8]
-
Sample and Method Related Issues:
-
Incomplete Derivatization: To improve volatility and reduce polarity, bisphenols are often derivatized (e.g., silylation). An incomplete derivatization reaction will leave some bisphenols with free hydroxyl groups, which can interact with active sites and cause tailing.[8][9][10] The presence of water in the sample can inhibit the derivatization reaction.[8]
-
Column Overload: Injecting too much of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[1][11]
-
Inappropriate Temperatures: A low inlet temperature can cause slow or incomplete vaporization of the bisphenols, while a low detector temperature can also contribute to peak tailing.[2][12] For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[1]
-
Solvent-Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can lead to poor peak shape.[1][13]
-
Q2: How can I differentiate between chemical and physical causes of peak tailing?
A good diagnostic approach is to observe which peaks in the chromatogram are tailing.
-
If all peaks in the chromatogram, including non-polar compounds, are tailing , the issue is likely physical.[1][3][6] This points towards problems like a poor column cut, incorrect column installation, or a leak in the system.
-
If only the polar bisphenol peaks are tailing while non-polar compounds in the same run have good peak shape, the cause is likely chemical.[2][3] This suggests interaction with active sites in the system.
Q3: My bisphenol peaks are tailing. What is the first thing I should check?
Start with the simplest and most common sources of the problem. A logical first step is to perform basic maintenance on the injection port, as it is a frequent source of activity and contamination.[5][14]
-
Replace the Septum and Inlet Liner: The septum can shed particles, and the inlet liner can become contaminated with non-volatile residues from previous injections, creating active sites.[2][14] Using a deactivated liner is crucial for analyzing active compounds like bisphenols.[1]
-
Inspect the Column Installation: Ensure the column is cut squarely and is installed at the correct depth in the inlet according to the manufacturer's instructions. An improper cut or incorrect positioning can create dead volumes and turbulence in the flow path, leading to peak tailing for all compounds.[1][6][7]
Q4: I've performed inlet maintenance, but the peak tailing persists. What's the next step?
If inlet maintenance doesn't resolve the issue, the problem may lie with the column itself or the analytical method.
-
Trim the Column: The front section of the column can accumulate non-volatile matrix components and become active over time. Trimming 10-20 cm from the inlet end of the column can remove this contaminated section and restore peak shape.[1][5]
-
Condition the Column: If the column has not been used for some time or if you suspect contamination, baking it out at a high temperature (without exceeding the column's maximum temperature limit) can help remove contaminants.[5]
-
Verify Derivatization Procedure: If you are derivatizing your samples, ensure the reaction is going to completion. This includes using fresh derivatizing reagent, ensuring the absence of moisture, and allowing sufficient reaction time.[8][9]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing for bisphenols in GC-MS.
Caption: A step-by-step workflow for troubleshooting GC-MS peak tailing.
Experimental Protocols
Protocol 1: GC Inlet Liner Replacement and Column Trimming
This protocol describes the standard procedure for replacing the inlet liner and trimming the analytical column to address peak tailing caused by contamination or active sites.
Materials:
-
New, deactivated inlet liner appropriate for your instrument and injection type
-
New septum and O-ring
-
Column cutting tool (ceramic wafer or diamond scribe)
-
Forceps
-
Methanol (B129727) and lint-free wipes
-
Appropriate wrenches for inlet fittings
Procedure:
-
Cool Down: Cool the GC inlet and oven to room temperature. Turn off detector gases if necessary.
-
Vent the MS (if applicable): Follow the manufacturer's procedure to vent the mass spectrometer.
-
Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Open the Inlet: Open the injector port. Remove the old septum and inlet liner. The liner may be removed with forceps.
-
Clean the Inlet: Use a lint-free wipe lightly dampened with methanol to clean the sealing surfaces of the inlet.
-
Trim the Column:
-
Using a ceramic wafer or diamond scribe, score the column about 10-20 cm from the end.
-
Flex the column at the score to create a clean, square break.
-
Inspect the cut with a magnifying lens to ensure it is 90 degrees and free of burrs or shards. A poor cut is a primary cause of peak tailing.[1]
-
-
Install New Consumables: Place the new O-ring on the new deactivated liner. Insert the liner into the inlet. Place a new septum in the retaining nut.
-
Reinstall the Column:
-
Slide a new nut and ferrule onto the trimmed column end.
-
Insert the column into the inlet to the manufacturer-specified depth. This is critical for good peak shape.[1]
-
Tighten the column nut according to the manufacturer's instructions.
-
-
Leak Check and Condition: Re-pressurize the system and perform an electronic leak check around the inlet fittings. Once leak-free, condition the column according to the manufacturer's guidelines before analyzing samples.
Protocol 2: Silylation Derivatization of Bisphenols
This is a general protocol for the silylation of bisphenols using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve their volatility and chromatographic behavior. Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[8][10]
Materials:
-
Sample extract containing bisphenols, dried and solvent-exchanged into an aprotic solvent (e.g., acetonitrile, pyridine, or acetone). Water must be completely removed as it inhibits the reaction.[8][9]
-
BSTFA (with or without 1% TMCS as a catalyst)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Pyridine (optional, as a catalyst and solvent)
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[9] Reconstitute the residue in a small volume of an appropriate aprotic solvent.
-
Reagent Addition: To the dried sample, add the derivatizing reagent. A common approach is to add 50-100 µL of BSTFA (or BSTFA + 1% TMCS).[8]
-
Reaction: Cap the vial tightly and heat it. Typical reaction conditions are 60-70°C for 30-60 minutes. Optimal time and temperature may need to be determined empirically.[9]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS.
Quantitative Data Summary
The following tables provide typical parameter ranges that can be used as a starting point for method development and troubleshooting. Optimal values are instrument and application-specific.
Table 1: GC Method Parameters for Bisphenol Analysis
| Parameter | Typical Value/Range | Rationale for Peak Shape |
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of derivatized bisphenols, preventing band broadening.[12] |
| Injection Mode | Splitless | Often used for trace analysis to maximize analyte transfer to the column. |
| Initial Oven Temp. | 50 - 80 °C (hold 1-2 min) | Should be ~20°C below the solvent boiling point for good solvent focusing.[1] |
| Oven Ramp Rate | 10 - 25 °C/min | A moderate ramp rate helps maintain good peak shape and resolution. |
| Final Oven Temp. | 280 - 320 °C (hold 5-10 min) | Ensures elution of all bisphenols and cleans the column of less volatile matrix components. |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Helium) | Maintains optimal linear velocity for good column efficiency. |
Table 2: Troubleshooting and Expected Peak Shape Improvement
| Troubleshooting Action | Initial Asymmetry Factor (As) | Expected Asymmetry Factor (As) Post-Action |
| Replace inlet liner with a deactivated one | > 1.8 | 1.2 - 1.5 |
| Trim 15 cm from the front of the column | > 1.8 | 1.3 - 1.6 |
| Optimize derivatization procedure | > 2.0 (for underivatized peaks) | 1.1 - 1.4 |
| Correct column installation depth | > 1.5 (for all peaks) | 1.0 - 1.3 |
Note: Asymmetry Factor (As) is typically calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical peak. Values > 1.5 often indicate a problem that needs to be addressed.[1]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
Background contamination issues in Bisphenol B analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding background contamination issues in the analytical determination of Bisphenol B (BPB). Given the structural similarity between Bisphenol B and the more extensively studied Bisphenol A (BPA), many of the contamination sources and control strategies are analogous. This guide leverages established knowledge from ultra-trace analysis of BPA and other phenolic compounds to provide best practices for BPB analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Bisphenol B background contamination in a laboratory setting?
A1: Background contamination in BPB analysis is a common issue stemming from its presence in various laboratory materials and the environment. The primary sources are analogous to those of BPA and include:
-
Laboratory Plastics: Polycarbonate materials are a significant source of bisphenol leaching. While polypropylene (B1209903) is generally a safer alternative, no plastic is entirely free of leachable compounds. Common items include pipette tips, centrifuge tubes, sample vials, and plastic containers.
-
Solvents and Reagents: Even high-purity solvents like methanol (B129727), acetonitrile, and water can contain trace amounts of bisphenols. Contamination can be introduced during manufacturing, bottling, or from the container lining.[1][2]
-
Apparatus and Instrumentation: Tubing, seals, and other plastic components within analytical instruments (e.g., HPLC/UHPLC systems) can be a source of background signal. Septa from sample vials are also a known source of contamination.[2]
-
Environmental Dust: Laboratory dust can contain various plasticizers and additives, including bisphenols, which can settle into samples, solvents, or on equipment surfaces.
-
Sample Collection and Storage Containers: Improperly selected or cleaned containers for sample collection can introduce significant contamination. Vacuum tubes with separator gels have been identified as a source of bisphenol contamination.[2]
Q2: How can I identify and confirm the source of BPB contamination in my analysis?
A2: A systematic approach is crucial for identifying the source of contamination. This involves the analysis of a series of blank samples:
-
Solvent Blank: An injection of the mobile phase or reconstitution solvent directly into the analytical instrument. This helps to identify contamination from the instrument itself or the final solvent.
-
Method Blank (Procedural Blank): A clean matrix (e.g., ultrapure water) that is subjected to the entire sample preparation procedure, including all reagents, glassware, and equipment. This is the most informative blank for identifying contamination from the overall workflow.[3]
-
Field Blank: A clean sample container taken to the sampling site and exposed to the environment, then processed like a real sample. This is important for assessing contamination during sample collection.
By comparing the BPB levels in these blanks, you can systematically pinpoint the stage at which contamination is introduced. For example, if the method blank is high but the solvent blank is clean, the contamination is likely from your sample preparation steps.
Q3: Are "bisphenol-free" laboratory plastics truly safe for ultra-trace BPB analysis?
A3: While "bisphenol-free" plastics are a better alternative to polycarbonate, they are not a guaranteed solution for eliminating background contamination, especially in ultra-trace analysis. These plastics may be free of BPA but could potentially contain other bisphenol analogues or related compounds that might interfere with your analysis. It is always recommended to test any new plasticware by leaching it with a relevant solvent and analyzing the leachate for BPB before use in critical experiments. Whenever possible, glass or stainless steel should be used for sample and standard preparation and storage.[4]
Q4: Can the analytical column be a source of bisphenol contamination?
A4: Yes, the analytical column can act as a concentrator for contaminants present in the mobile phase. If the mobile phase contains trace levels of BPB, it can accumulate at the head of the column during equilibration or under low organic mobile phase conditions. During a gradient elution, as the organic solvent percentage increases, the accumulated BPB can be eluted as a broad or distinct peak, which can be mistaken for a sample peak or contribute to a rising baseline.[1] Using an isocratic elution with a sufficiently high organic content can sometimes mitigate this issue by preventing the on-column concentration of the contaminant.[1][5]
Troubleshooting Guides
Issue 1: High BPB Signal in Method Blanks
This is one of the most common challenges in ultra-trace bisphenol analysis, indicating contamination introduced during the sample preparation process.
Troubleshooting Steps:
-
Isolate the Contamination Source:
-
Systematically test each reagent and consumable. Prepare a series of method blanks, each time omitting one component (e.g., a specific solvent, SPE cartridge, filter).
-
Analyze the water from your purification system, as this can be a source of bisphenols.
-
-
Review Labware and Cleaning Procedures:
-
Switch to glassware for all sample preparation steps. If plastics must be used, opt for polypropylene and pre-rinse with a high-purity solvent.
-
Avoid using detergents for cleaning glassware, as some can leave residues or cause leaching. Instead, rinse with high-purity solvents like methanol and acetone, and for non-volumetric glassware, bake at a high temperature (e.g., 400 °C).[3]
-
-
Check Consumables:
-
Pipette tips are a common source of contamination. Test different brands or use glass pipettes for critical steps.
-
If using SPE cartridges, test different brands and materials. Glass SPE cartridges may offer a cleaner background compared to plastic ones.
-
Avoid filtering samples unless necessary. If filtration is required, use PTFE syringe filters and pre-rinse them thoroughly.[3]
-
Logical Troubleshooting Flowchart for High Method Blanks
Caption: Troubleshooting logic for high BPB in method blanks.
Issue 2: Inconsistent or Non-Reproducible BPB Results at Low Concentrations
Low-level, sporadic contamination can lead to poor reproducibility, making accurate quantification impossible.
Troubleshooting Steps:
-
Standardize All Procedures: Ensure that every step of the analytical process, from sample collection to data analysis, is strictly standardized. This includes incubation times, temperatures, and the specific lot numbers of consumables used.
-
Minimize Exposure to Air and Dust: Keep samples, standards, and solvent reservoirs covered as much as possible. Work in a clean environment, such as a laminar flow hood, for critical preparation steps.
-
Use Freshly Prepared Solutions: Prepare standards and mobile phases fresh and frequently to prevent the absorption of airborne contaminants over time.
-
Evaluate Carryover: Inject a high-concentration standard followed by several blank injections to check for system carryover. If present, optimize the needle wash procedure on the autosampler.
Quantitative Data on Bisphenol Leaching
While specific quantitative data for BPB leaching is limited, the following table, adapted from studies on BPA, illustrates the potential levels of contamination from common laboratory plastics. These values should be considered indicative of the potential for BPB leaching under similar conditions.
| Material | Condition | Analyte | Concentration (µg/L) |
| Polycarbonate Water Bottle | Stored at room temperature for 96 hours | BPA | ~ 0.20 |
| Glass Water Bottle | Stored at room temperature for 96 hours | BPA | ~ 0.01 |
| Unfiltered Tap Water | Primary sample | BPA | ~ 0.40 |
| Filtered Tap Water | Post-filtration | BPA | ~ 0.04 |
| Polycarbonate Cages (old) | Water stored for 1 week | BPA | > 300 |
Table adapted from data presented in studies on BPA leaching.[6][7]
Experimental Protocols
Protocol 1: General Cleaning Procedure for Glassware in Ultra-Trace Bisphenol Analysis
This protocol is designed to minimize background contamination from laboratory glassware.
-
Initial Wash: Manually wash glassware with hot water to remove any visible residues. Avoid using detergents.
-
Solvent Rinse: Sequentially rinse the glassware three times with each of the following high-purity solvents:
-
Acetone
-
Methanol
-
Acetonitrile
-
-
Drying: Allow the glassware to air dry in a clean environment (e.g., a covered rack or a clean oven). Do not use paper towels to dry, as they can be a source of contamination.
-
Baking (for non-volumetric glassware): For items like beakers, vials, and flasks, bake in a muffle furnace at 400°C for at least 4 hours. Allow to cool completely in a clean, closed environment before use.
-
Storage: Store cleaned glassware covered with aluminum foil (pre-baked to remove contaminants) or in a designated clean cabinet.
Workflow for Glassware Cleaning
Caption: Recommended workflow for cleaning laboratory glassware.
Protocol 2: Sample Preparation for BPB Analysis by LC-MS/MS
This protocol provides a general framework for sample preparation, emphasizing steps to minimize contamination.
-
Sample Collection: Collect samples in pre-cleaned glass containers with PTFE-lined caps.
-
Standard Preparation:
-
Prepare a stock solution of BPB (e.g., 1 mg/mL) in a high-purity solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution in the same matrix as the samples (e.g., ultrapure water for aqueous samples). Store standards in glass vials.
-
-
Extraction (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required.
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) according to the manufacturer's instructions, using high-purity solvents.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the BPB with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to a clean autosampler vial (glass with PTFE-lined septa).
-
Analyze by LC-MS/MS. Always include method blanks in each analytical batch to monitor for contamination.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Water Bottle Materials and Filtration on Bisphenol A Content in Laboratory Animal Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Laboratory Experiments Due to Leaching of Bisphenol A from Polycarbonate Cages and Bottles and Uncontrolled Variability in Components of Animal Feed - The Development of Science-based Guidelines for Laboratory Animal Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Bisphenol B and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of isomers during the analysis of Bisphenol B (BPB), particularly when using Bisphenol B-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the analysis of Bisphenol B?
A1: Co-elution in chromatography occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. This is a significant issue in the analysis of Bisphenol B (BPB) because it can lead to inaccurate quantification and false-positive results. Isomers of BPB, which have the same mass-to-charge ratio (m/z), are particularly prone to co-elution. If an isomer co-elutes with the deuterated internal standard (this compound), it can interfere with the accurate measurement of the internal standard, leading to flawed quantification of the target analyte (BPB).
Q2: Which isomers are known to co-elute with Bisphenol B?
A2: While the scientific literature extensively covers the co-elution of isomers for other bisphenols like Bisphenol A (BPA) and Bisphenol F (BPF), specific documented cases of isomers co-eluting with Bisphenol B are less common.[1][2][3] However, based on the synthesis of bisphenols, potential isomers could include ortho- and meta-substituted analogs of the para-substituted BPB. The principles of chromatographic separation and the challenges of isomer resolution are directly transferable from other bisphenols to BPB. For instance, the separation of 2,2'-BPF, 2,4'-BPF, and 4,4'-BPF isomers has been demonstrated to be challenging, requiring specific chromatographic conditions.[2][3]
Q3: How can I confirm if I have a co-elution problem?
A3: Several indicators can suggest a co-elution issue:
-
Asymmetrical peak shapes: The chromatographic peak for Bisphenol B or its internal standard may appear broad, fronting, or tailing.
-
Inconsistent quantitative results: High variability in the calculated concentrations of BPB across multiple runs.
-
Matrix effects: Significant signal suppression or enhancement that varies between samples.
-
Reviewing mass spectra: Although isomers have the same parent mass, their product ion fragmentation patterns in tandem mass spectrometry (MS/MS) might differ slightly, though this is not always the case.[4][5] A careful examination of the mass spectra across the peak may reveal the presence of more than one component.
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution and Suspected Co-elution
Symptoms:
-
Broad or asymmetric peaks for Bisphenol B and/or this compound.
-
Inability to baseline separate BPB from other matrix components or potential isomers.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry | The standard C18 stationary phase may not provide sufficient selectivity for closely related isomers.[1] Consider using a column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, which offers alternative selectivity through pi-pi and dipole-dipole interactions.[2] |
| Suboptimal Mobile Phase Composition | The organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition can significantly impact resolution. Experiment with different solvent gradients and pH of the aqueous phase. For bisphenols, a gradient elution is commonly used. |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times. Optimizing the column temperature can also affect selectivity. |
| Column Void or Contamination | A void at the head of the column or contamination from previous injections can lead to peak distortion.[6] Try reversing and flushing the column (if permissible by the manufacturer) or using a guard column to protect the analytical column.[6] |
Issue 2: Inaccurate Quantification and High Variability
Symptoms:
-
Relative standard deviations (RSDs) for quality control samples are outside acceptable limits.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Co-eluting Isomer with Internal Standard | If an isomer is co-eluting with this compound, it will artificially inflate the internal standard signal, leading to an underestimation of the native BPB concentration. Implement the chromatographic troubleshooting steps from Issue 1 to separate the isomer from the internal standard. |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a matrix-matched standard. If significant matrix effects are present, consider improving the sample preparation procedure (e.g., using solid-phase extraction) or using a matrix-matched calibration curve.[7] |
| Background Contamination | Bisphenols are common environmental contaminants and can be present in solvents, labware, and instrument components.[8] This can lead to high background signals and inaccurate results, especially at low concentrations. Analyze procedural blanks to assess the level of background contamination. Use high-purity solvents and pre-cleaned glassware to minimize this issue.[8] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis for Bisphenol B and Isomer Separation
This protocol provides a starting point for developing a method to separate Bisphenol B from potential isomers.
1. Sample Preparation (General)
-
A simple solvent extraction is often sufficient for liquid samples. For solid samples, a more rigorous extraction may be necessary.[9]
-
For complex matrices, a solid-phase extraction (SPE) cleanup step is recommended to reduce matrix effects.[7]
2. Liquid Chromatography (LC) Conditions
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bisphenol B | 241.1 | 147.1 | 25 |
| This compound | 249.1 | 153.1 | 25 |
Note: Collision energy should be optimized for the specific instrument being used. The precursor ion for BPB in negative mode is [M-H]⁻.[4] A characteristic product ion for BPB results from the loss of a phenol (B47542) group.[5]
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters for Selected Bisphenols
| Compound | Abbreviation | Retention Time (min) * | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |
| Bisphenol B | BPB | ~6.5 | 241.1234 | 147.08046 |
| Bisphenol A | BPA | ~6.2 | 227.1 | 133.06488 |
| Bisphenol F | BPF | ~5.8 | 199.1 | 105.03353 |
| Bisphenol S | BPS | ~4.9 | 249.0 | 108.0 |
*Retention times are approximate and will vary depending on the specific chromatographic system and method.[4][5][10][11]
Visualizations
Caption: Workflow for the analysis of Bisphenol B.
Caption: Troubleshooting logic for BPB analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of bisphenols in beverages by mixed-mode solid-phase extraction and liquid chromatography coupled to tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphenol B | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Bisphenol B-d8 Analysis
Welcome to the technical support center for Bisphenol B-d8 (BPB-d8) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of BPB-d8 analysis?
A1: Carryover is a specific type of contamination where residual BPB-d8 from a previous, often high-concentration, sample appears as a "ghost peak" in the chromatogram of a subsequent injection, typically a blank or a low-concentration sample.[1][2] This phenomenon can compromise the accuracy and reliability of quantitative results, especially at low detection limits.[1]
Q2: What are the primary sources of BPB-d8 carryover in an LC-MS/MS system?
A2: Carryover of compounds like BPB-d8 in an LC-MS/MS system can originate from several components. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[3][4] "Sticky" compounds can adhere to these surfaces and subsequently leach into following injections.[3]
Q3: Can the mobile phase composition influence carryover?
A3: Yes, the mobile phase composition plays a crucial role.[5] Using a mobile phase with insufficient elution strength may not effectively wash the analyte from the system, leading to its appearance in subsequent runs.[3][5] For bisphenols, adjusting the organic solvent content and additives in the mobile phase can significantly impact their retention and elution, thereby affecting carryover.[6]
Q4: How can I confirm that the peak I'm seeing is carryover and not contamination of my blank solution?
A4: To distinguish between carryover and contamination, you can perform a series of blank injections. If the peak intensity decreases with each subsequent blank injection, it is indicative of carryover from a preceding sample.[7] If the peak intensity remains consistent across multiple blank injections, it suggests that your solvent or vial may be contaminated.[7]
Troubleshooting Guides
Below are troubleshooting guides for common issues related to BPB-d8 carryover.
Issue 1: Persistent ghost peaks are observed in blank injections after running a high-concentration BPB-d8 standard.
This is a classic sign of carryover. Follow this workflow to identify and resolve the source:
Caption: A logical workflow for troubleshooting and minimizing BPB-d8 carryover.
Step-by-Step Troubleshooting:
-
Optimize Autosampler Wash Method:
-
Problem: The autosampler needle and injection port are common sources of carryover due to insufficient cleaning between injections.[8]
-
Solution: Enhance the needle wash protocol. Use a strong solvent wash followed by a weak solvent wash to ensure complete removal of BPB-d8. A dual-solvent rinse is often effective.[8] Increase the volume of the wash solvent and the duration of the wash cycle.
-
-
Evaluate Wash Solvent Composition:
-
Problem: The wash solvent may not be effective at solubilizing and removing BPB-d8 from the system components.
-
Solution: Select a wash solvent with high elution strength for BPB-d8. A mixture that is stronger than the initial mobile phase conditions is recommended.[4] Consider adding a percentage of organic solvent like isopropanol (B130326) or acetonitrile (B52724) to your wash solution.[8] The table below provides a general guide for selecting wash solvents.
-
| Wash Solvent Composition | Rationale | Good for... |
| 90:10 Acetonitrile/Water | Strong organic wash to remove hydrophobic compounds. | General purpose, effective for many non-polar analytes. |
| 50:50 Methanol/Isopropanol | Very strong organic wash for "sticky" compounds. | Persistent carryover of hydrophobic compounds like bisphenols. |
| Mobile Phase at Final Gradient | Matches the strongest elution conditions of the method. | Ensuring analytes retained on the column are eluted. |
| Acidified/Basified Wash | Can help with compounds that exhibit pH-dependent solubility. | Ionic compounds, though less critical for BPB-d8. |
-
Inspect and Maintain Hardware:
-
Column Cleaning and Equilibration:
-
Problem: BPB-d8 can accumulate on the analytical column, especially if the column is not adequately washed after high-concentration samples.[3]
-
Solution: Implement a robust column wash at the end of each analytical sequence. This can involve flushing with a strong solvent or running a blank gradient.[9] Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[9]
-
Issue 2: Carryover is sporadic and not consistently reproducible.
Sporadic carryover can be challenging to diagnose. Consider these potential causes:
-
Sample Matrix Effects: Complex sample matrices can exacerbate carryover. Ensure your sample preparation method is robust and effectively removes interferences.
-
Vial and Cap Contamination: Avoid using vial sealing systems with sticky adhesives.[1] Ensure that vials and caps (B75204) are of high quality and do not contribute to contamination. Using silanized glass vials can reduce analyte adsorption.[8]
-
Injection Volume: Larger injection volumes can increase the risk of carryover. If possible, reduce the injection volume without compromising sensitivity.[8]
Experimental Protocols
Protocol: Assessing and Minimizing BPB-d8 Carryover
This protocol outlines a systematic approach to quantify and reduce carryover in your analytical method.
Objective: To determine the percentage of carryover and implement strategies to reduce it to an acceptable level (typically below the limit of quantification).
Materials:
-
High-concentration BPB-d8 standard (near the upper limit of quantification, ULOQ)
-
Blank solvent (e.g., mobile phase starting conditions)
-
LC-MS/MS system
Procedure:
-
Establish a Baseline:
-
Inject the blank solvent three times to ensure the system is clean and to establish the baseline noise level.
-
Inject the ULOQ standard.
-
Immediately following the ULOQ injection, inject the blank solvent three to five times.
-
-
Calculate Carryover:
-
Measure the peak area of BPB-d8 in the first blank injection immediately following the ULOQ standard.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in First Blank / Peak Area in ULOQ Standard) x 100%
-
-
Implement Mitigation Strategies:
-
Based on the troubleshooting guides above, implement one or more of the following:
-
Optimize the autosampler wash method (e.g., increase wash volume, use stronger solvents).
-
Modify the analytical gradient to include a more thorough column wash at the end of the run.
-
Inspect and perform maintenance on the injector and related components.
-
-
-
Re-evaluate Carryover:
-
Repeat steps 1 and 2 after implementing the mitigation strategies.
-
Compare the new percent carryover to the baseline to assess the effectiveness of the changes. Continue to refine your method until the carryover is below your laboratory's established acceptance criteria.
-
Visualizing the Carryover Assessment Workflow:
Caption: A workflow diagram for the systematic assessment and reduction of analyte carryover.
References
- 1. help.waters.com [help.waters.com]
- 2. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 3. youtube.com [youtube.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. longdom.org [longdom.org]
- 6. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mastelf.com [mastelf.com]
- 9. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase additives on Bisphenol B-d8 signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase additives on the signal of Bisphenol B-d8 (BPB-d8) during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound?
This compound, like other bisphenol compounds, is a weakly acidic phenol. For LC-MS analysis, it is most effectively ionized in negative electrospray ionization (ESI) mode.[1] In this mode, the molecule loses a proton (deprotonates) to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.
Q2: How do mobile phase additives impact the signal of BPB-d8 in negative ion mode?
Mobile phase additives play a critical role in promoting or suppressing the ionization of an analyte. For BPB-d8, the goal is to create an environment that facilitates deprotonation.
-
Basic Additives: Additives that increase the pH of the mobile phase (making it more basic or alkaline) enhance the deprotonation of weakly acidic compounds like bisphenols.[2][3] This leads to a more efficient formation of the desired [M-H]⁻ ion and, consequently, a stronger signal and improved sensitivity.[3][4]
-
Acidic Additives: Adding acids like formic or acetic acid lowers the mobile phase pH. This can suppress ionization in negative mode for weakly acidic compounds because the excess protons in the environment hinder the molecule's ability to deprotonate.[2]
-
Volatile Salts/Buffers: Volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be used to buffer the mobile phase.[2] However, their effect can be analyte-dependent, and for some compounds, they may reduce sensitivity compared to other additives.[5][6] It is crucial to avoid non-volatile salts, such as phosphates, as they can crystallize in the mass spectrometer source and cause contamination.[2]
Q3: Which mobile phase additive is recommended for the highest sensitivity for bisphenols?
Recent studies have shown that ammonium fluoride (B91410) (NH₄F) can significantly enhance sensitivity for bisphenols in negative ESI mode.[7] The ESI signals obtained with ammonium fluoride have been reported to be superior for all investigated bisphenols when compared to other common additives like ammonium formate, formic acid, and ammonium hydroxide (B78521).[7] The strong basicity of the fluoride ion in the gas phase is thought to facilitate the capture of protons from neutral analytes, thereby improving ionization efficiency.[7] Post-column addition of ammonium hydroxide has also been shown to greatly enhance ionization efficiency and lower detection limits for bisphenols.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low or No Signal for this compound
| Potential Cause | Recommended Action |
| Incorrect Mobile Phase pH | Bisphenols ionize best under basic conditions for negative mode analysis. If you are using an acidic mobile phase (e.g., with formic or acetic acid), this will suppress the signal. Solution: Switch to a basic mobile phase additive like ammonium hydroxide or ammonium fluoride.[2][3][7] |
| Ion Suppression from Matrix | Co-eluting compounds from the sample matrix can compete with BPB-d8 for ionization, reducing its signal.[8] Solution: Improve sample clean-up (e.g., using Solid Phase Extraction - SPE). Adjust the chromatographic gradient to separate BPB-d8 from the interfering matrix components. |
| Suboptimal Additive Concentration | The concentration of the additive is crucial. Too high a concentration can sometimes lead to signal suppression. Solution: Optimize the additive concentration. For ammonium fluoride, concentrations around 0.5 mM to 2 mM are often suggested.[6][9] |
| Instrument Contamination | Buildup of contaminants in the ion source or mass spectrometer can lead to a general loss of sensitivity.[10] Solution: Clean the ion source regularly according to the manufacturer's protocol. |
| LC System Issues | Problems like a leak, a failing pump, or air bubbles in the solvent lines can prevent proper mobile phase delivery, leading to signal loss.[11][12] Solution: Check for leaks, ensure pump seals are in good condition, and properly degas and prime the mobile phase lines. |
Problem: Poor Peak Shape (Tailing, Splitting, Broadening)
| Potential Cause | Recommended Action |
| Secondary Interactions | The analyte may be interacting with active sites on the column stationary phase or system components, causing peak tailing. Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a basic modifier can sometimes improve the peak shape for acidic analytes. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger (e.g., much higher organic content) than the initial mobile phase, it can cause peak distortion and splitting.[12] Solution: Prepare standards and samples in a solvent that is as close as possible in composition to the initial mobile phase. |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void at the column inlet can lead to distorted peaks.[12] Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) to flush, or replace the column. |
Data Summary: Effect of Additives on Sensitivity
The following table summarizes findings on the impact of various mobile phase additives on the signal intensity of bisphenols and other small molecules in negative ion ESI-MS.
| Mobile Phase Additive | Observed Effect on Signal | Fold Improvement (Range) | Reference |
| Ammonium Fluoride | Superior ESI signals for all bisphenols investigated compared to other common additives. | 2 to 22-fold improvement for various small molecules. | [7][13] |
| Ammonium Hydroxide | Significantly enhances ionization efficiency and lowers detection limits for bisphenols. | 2 to 28.6-fold lower detection limits. | [3] |
| Ammonium Acetate/Formate | Commonly used volatile buffer, but may reduce sensitivity compared to acidic modifiers in some cases. | N/A | [5][6] |
| Formic Acid / Acetic Acid | Can suppress ionization and lower the signal for weakly acidic compounds in negative ion mode. | N/A | [2] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a starting point for method development. Optimization will be required for specific instrumentation and sample matrices.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.05% Ammonium Hydroxide OR 0.5 mM Ammonium Fluoride.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient:
-
Start at 10-20% B.
-
Ramp to 95% B over 5-8 minutes.
-
Hold at 95% B for 1-2 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS Parameters:
-
Monitor the transition for BPB-d8 (adjust for specific deuteration pattern).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of BPB-d8.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Impact of mobile phase pH on BPB-d8 ionization and signal.
Caption: Troubleshooting flowchart for low BPB-d8 signal.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions [mtc-usa.com]
- 6. chromforum.org [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. biotage.com [biotage.com]
- 12. agilent.com [agilent.com]
- 13. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Bisphenol Analysis Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bisphenols in various matrices is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an objective comparison of analytical method performance for bisphenol analysis, with a focus on the robust and reliable technique of isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard, such as Bisphenol B-d8, is a cornerstone of this approach, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
This document presents a summary of quantitative data from various validated methods, details a comprehensive experimental protocol for a typical workflow, and provides a visual representation of the analytical process.
Data Presentation: Performance Comparison of LC-MS/MS Methods
The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of various bisphenols. While the internal standards used in these specific examples may vary, the performance of a method utilizing this compound is expected to be comparable to those using other deuterated bisphenol analogs like BPA-d16 or ¹³C₁₂-BPA, which are commonly employed to achieve high accuracy and precision.
| Analyte(s) | Matrix | Internal Standard | Linearity (R²) | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Bisphenol A (BPA) | Polyethylene Terephthalate (PET) | BPA-d16 | >0.99 | 1.0 ng/g | 3.3 ng/g | 89 - 107% | < 7.6% | [1] |
| BPA, BPA-G, BPS, D-8, PF201 | In vitro skin absorption samples (saline) | BPA-[D6], BPA-G-[¹³C₁₂] | Not Specified | Not Specified | 0.2 µg/L (BPA-G, BPS, D-8, PF201), 0.2 µg/L (BPA) | Within ±8% of nominal concentrations | < 10% (most analytes) | [2] |
| BPA | Plastic bottled water | Not Specified | Not Specified | 0.037 ng/mL | Not Specified | Not Specified | Not Specified | [3] |
| BPA, BPS, BP, PTA, i-PTA | Food Simulant (50% ethanol) | o-PTA | Not Specified | 12.6 µg/kg (BPA), 1.9 µg/kg (BPS) | 40.2 µg/kg (BPA), 5.9 µg/kg (BPS) | 89 - 112% | 1 - 9% (repeatability) | [4] |
| 14 Bisphenols | Honey | ¹³C₁₂-BPA | Not Specified | 0.2–1.5 µg/kg | 0.5–4.7 µg/kg | 81 - 116% | < 17% | [5] |
| 7 Bisphenols | Environmental Water & Solids | Not Specified | Not Specified | 0.05 - 4.35 ng/L (water), 0.06 - 2.83 ng/g (solids) | Not Specified | 57.1 - 114.3% | < 16.9% (intra-day), < 18.1% (inter-day) | [6] |
| 6 Bisphenols | Paper and Board | Not Specified | >0.9921 | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg | 71 - 115% | < 15.0% (repeatability), < 17.4% (reproducibility) | [7] |
Experimental Protocols
A typical workflow for the analysis of bisphenols in a solid or liquid matrix using Solid-Phase Extraction (SPE) followed by LC-MS/MS is detailed below. This protocol is a generalized representation and may require optimization for specific matrices and target analytes.
Sample Preparation
-
Solid Samples (e.g., food, plastic):
-
Homogenize a representative portion of the sample.
-
Accurately weigh a subsample (e.g., 1-5 g) into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile, methanol).
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet solid debris.
-
Collect the supernatant for further clean-up.
-
-
Liquid Samples (e.g., water, beverages):
-
Measure a specific volume of the liquid sample (e.g., 10-100 mL).
-
Spike the sample with the this compound internal standard solution.
-
Acidify the sample if necessary (e.g., with formic acid) to improve retention on the SPE cartridge.
-
Solid-Phase Extraction (SPE) Clean-up
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB, C18) with methanol (B129727) followed by ultrapure water.
-
Loading: Load the sample extract or the liquid sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.
-
Elution: Elute the retained bisphenols with a small volume of a strong solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each bisphenol and the internal standard (this compound) are monitored.
-
Mandatory Visualization
Caption: Experimental workflow for bisphenol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Simultaneous determination of seven bisphenols in environmental water and solid samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Bisphenol B-d8 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification of target analytes. This guide provides a comprehensive comparison of Bisphenol B-d8's performance as an internal standard in terms of linearity, accuracy, and precision, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in mass spectrometry-based analytical methods. These standards closely mimic the chemical and physical properties of the analyte of interest, in this case, Bisphenol B, allowing for effective correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects.
Linearity
Linearity is a critical parameter that demonstrates the analytical method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. When using this compound as an internal standard, a linear relationship is established by analyzing a series of calibration standards containing known concentrations of Bisphenol B and a constant concentration of this compound. The response ratio (peak area of Bisphenol B / peak area of this compound) is then plotted against the concentration of Bisphenol B.
Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among repeated measurements. Both are crucial for the validation of an analytical method. The accuracy of a method employing an internal standard is often expressed as the percent recovery of the analyte in spiked samples, while precision is typically reported as the relative standard deviation (RSD) of replicate measurements.
A study on the determination of bisphenols in paper and board products reported absolute recoveries ranging from 71% to 115% and relative standard deviations (RSDs) for intra- and inter-day precision of less than 15.0% and 17.4%, respectively, for all analytes using an internal standard procedure[1]. Although the specific internal standard for each bisphenol was not detailed, these results provide a general indication of the performance that can be expected from a method using a suitable deuterated internal standard like this compound.
For a robust assessment, accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high) within the linear range of the method.
Comparison with Other Internal Standards
The most common alternatives to deuterated internal standards like this compound are ¹³C-labeled internal standards. While both are effective, ¹³C-labeled standards are often considered superior. This is because the mass difference between ¹³C and ¹²C is smaller than that between deuterium (B1214612) (²H) and protium (B1232500) (¹H). This smaller mass difference in ¹³C-labeled standards results in physicochemical properties that are even more similar to the native analyte. This can lead to better co-elution during chromatography and more comparable ionization efficiency in the mass spectrometer, ultimately resulting in more accurate quantification. However, deuterated standards like this compound are generally more readily available and cost-effective.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Bisphenol B using this compound as an internal standard.
Caption: Workflow for Bisphenol B analysis using an internal standard.
Detailed Experimental Protocol
The following provides a generalized experimental protocol for the analysis of Bisphenol B in a given matrix using this compound as an internal standard. This protocol should be optimized and validated for the specific matrix and instrumentation used.
1. Reagents and Materials
-
Bisphenol B standard
-
This compound internal standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Solid-phase extraction (SPE) cartridges (if required)
-
LC-MS/MS system
2. Standard Preparation
-
Prepare a stock solution of Bisphenol B and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the Bisphenol B stock solution and adding a constant concentration of the this compound internal standard to each.
3. Sample Preparation
-
Homogenize the sample matrix.
-
Accurately weigh a portion of the homogenized sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Extract the analytes from the matrix using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in a suitable injection solvent.
4. LC-MS/MS Analysis
-
Inject the prepared sample and calibration standards into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for each analyte for confirmation.
5. Data Analysis
-
Integrate the peak areas for Bisphenol B and this compound.
-
Calculate the response ratio (Bisphenol B peak area / this compound peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of Bisphenol B for the calibration standards.
-
Determine the concentration of Bisphenol B in the samples by interpolating their response ratios on the calibration curve.
Logical Relationship of Validation Parameters
The key validation parameters for an analytical method are interconnected and collectively ensure the reliability of the results.
Caption: Interrelationship of analytical method validation parameters.
References
A Head-to-Head Comparison: Bisphenol B-d8 vs. 13C-Labeled Internal Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard
In the realm of analytical chemistry, particularly in fields such as toxicology, environmental monitoring, and drug development, the accurate quantification of chemical compounds is paramount. The analysis of bisphenols, a class of chemicals widely used in the manufacturing of plastics, necessitates high precision and accuracy due to their potential endocrine-disrupting properties.[1] Bisphenol B (BPB) is one such analog of the more well-known Bisphenol A (BPA). The gold standard for quantitative analysis of small molecules like BPB in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID).[2]
The SID method relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the analyte with one or more atoms replaced by a heavier, non-radioactive isotope.[2] The ideal SIL internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in the analytical process.[3] The two most common types of SILs are deuterium (B1214612) (²H or D)-labeled and carbon-13 (¹³C)-labeled standards.
This guide provides an objective comparison of Bisphenol B-d8 (a deuterium-labeled standard) and ¹³C-labeled bisphenol internal standards, supported by established analytical principles and data from relevant studies.
Key Performance Differences: A Fundamental Comparison
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact the performance and reliability of an analytical method. The fundamental differences lie in their physicochemical properties, which can lead to variations in chromatographic behavior and isotopic stability.[2][4]
Chromatographic Co-elution:
A critical assumption in SID-LC-MS/MS is that the analyte and the internal standard co-elute, meaning they exit the chromatography column at the same time. This ensures that both are subjected to the same degree of matrix effects at the point of ionization.[5]
-
¹³C-Labeled Standards: These standards have physicochemical properties that are virtually identical to the unlabeled analyte.[4] The substitution of ¹²C with ¹³C results in a mass change without significantly altering the molecule's polarity or hydrophobicity. This leads to near-perfect co-elution with the native analyte.[4]
-
Deuterated Standards (e.g., this compound): The substitution of hydrogen with deuterium can lead to a phenomenon known as the "isotope effect."[5] The C-D bond is slightly stronger and less polar than the C-H bond.[1] This can cause the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[4] If the analyte and internal standard elute into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.[5][6]
Isotopic Stability:
The stability of the isotopic label is crucial for accurate quantification. Any loss or exchange of the label during sample preparation or analysis will lead to erroneous results.
-
¹³C-Labeled Standards: The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[7]
-
Deuterated Standards (e.g., this compound): Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if they are located on exchangeable sites (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[8] While labeling on aromatic rings, as in this compound, is generally more stable, the potential for exchange, though often minimal, exists.
Quantitative Performance Comparison
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Bisphenol B | Rationale & Implications |
| Chromatographic Co-elution | Good to Excellent (potential for slight retention time shift) | Excellent (typically co-elutes perfectly) | Perfect co-elution of ¹³C-standards minimizes the risk of differential matrix effects, leading to higher accuracy.[4] |
| Isotopic Stability | High (but potential for H/D exchange in certain conditions) | Very High (no exchange) | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical workflow.[7] |
| Matrix Effect Compensation | Good to Very Good | Excellent | Due to identical chromatographic behavior, ¹³C-standards are better able to compensate for variable matrix effects across different samples.[2][9] |
| Precision (CV%) | Typically <15% | Typically <10% | The higher stability and better co-elution of ¹³C-standards generally result in lower coefficients of variation and higher precision.[3][10] |
| Accuracy / Trueness | Good to Very Good | Excellent | The superior ability of ¹³C-standards to mimic the analyte leads to higher accuracy in quantification.[3][10] |
| Cost & Availability | Generally lower cost and more widely available. | Generally higher cost and less available. | Budgetary and availability considerations may influence the choice of internal standard. |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of Bisphenol B in a biological matrix (e.g., serum) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is a composite based on methodologies reported for various bisphenols.[1][3][10][11]
1. Sample Preparation
-
Spiking: To a 100 µL aliquot of serum, add a known amount of the internal standard (either this compound or ¹³C-labeled Bisphenol B) in a small volume of organic solvent (e.g., 10 µL of a 100 ng/mL solution in methanol).
-
Enzymatic Hydrolysis (for total BPB determination): Add 50 µL of β-glucuronidase/arylsulfatase solution in an appropriate buffer (e.g., ammonium (B1175870) acetate) to deconjugate glucuronidated and sulfated metabolites of Bisphenol B. Incubate at 37°C for at least 4 hours.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the sample for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).[11]
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A suitable gradient to separate Bisphenol B from other matrix components. For example, start at 30% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bisphenols.[11]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both the native Bisphenol B and the labeled internal standard. The transitions would be similar to those for BPA, with adjustments for the mass of BPB and its labeled forms. For example (hypothetical transitions for BPB):
-
Bisphenol B: m/z 241.1 -> 226.1
-
This compound: m/z 249.1 -> 234.1
-
¹³C₁₂-Bisphenol B: m/z 253.1 -> 238.1
-
-
Optimization: Dwell times, collision energies, and other MS parameters should be optimized for maximum sensitivity.
-
3. Quantification
-
The concentration of Bisphenol B is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: General experimental workflow for the quantification of Bisphenol B.
Caption: Comparison of key properties of deuterated and 13C-labeled internal standards.
Conclusion and Recommendations
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While both deuterated and ¹³C-labeled internal standards are vast improvements over structural analogs, they are not created equal.
-
This compound is a viable and cost-effective option for many applications. When using a deuterated standard, it is crucial to carefully validate the method to ensure that any chromatographic shift does not lead to differential matrix effects.
-
¹³C-Labeled Bisphenol B , however, is unequivocally the superior choice for achieving the highest levels of accuracy, precision, and reliability. Its key advantages of near-perfect co-elution and greater isotopic stability make it the gold standard, particularly for demanding applications such as clinical research, regulatory submissions, and studies where subtle differences in concentration are meaningful.
For researchers, scientists, and drug development professionals, the investment in ¹³C-labeled internal standards is highly recommended to ensure the generation of the most robust and defensible quantitative data.
References
- 1. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a stable-isotope dilution liquid chromatography-tandem mass spectrometry method for the determination of bisphenols in ready-made meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Inter-laboratory Comparison for Bisphenol Analysis: A Guide for Researchers
This guide provides an objective comparison of inter-laboratory performance for the analysis of bisphenols, focusing on Bisphenol A (BPA) and its analogues. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of analytical methodologies, supported by experimental data from various proficiency tests and comparison studies.
Data Presentation:
The following tables summarize quantitative data from inter-laboratory studies, providing key performance indicators for the analysis of bisphenols in different matrices.
Table 1: Inter-laboratory Comparison of BPA Analysis in a Food Simulant (50% Aqueous Ethanol) [1][2]
| Parameter | Concentration Level 1 (0.0067 mg/kg) | Concentration Level 2 (0.021 mg/kg) | Concentration Level 3 (0.075 mg/kg) | Concentration Level 4 (0.56 mg/kg) |
| Number of Participants | 26 | 26 | 26 | 26 |
| Assigned Value | 0.0067 mg/kg | 0.021 mg/kg | 0.075 mg/kg | 0.56 mg/kg |
| Repeatability SD (sr) | 0.0004 mg/kg | 0.0008 mg/kg | 0.0015 mg/kg | 0.0011 mg/kg |
| Reproducibility SD (sR) | 0.0010 mg/kg | 0.0021 mg/kg | 0.0045 mg/kg | 0.0336 mg/kg |
| Repeatability RSD (%) | 6% | 4% | 2% | 0.2% |
| Reproducibility RSD (%) | 15% | 10% | 6% | 6% |
Data from the EU Reference Laboratory for Food Contact Materials ILC02 2009.[1][2]
Table 2: Performance Characteristics of an ISO Standard Method for BPA Analysis in Water [3]
| Parameter | Surface Water (0.05-0.4 µg/L) | Wastewater (0.1-5 µg/L) |
| Number of Laboratories | 14 | 14 |
| Repeatability Variation Coefficient (%) | 1.9 - 7.8 | 1.9 - 7.8 |
| Reproducibility Variation Coefficient (%) | 10.0 - 29.5 | 10.8 - 22.5 |
| Recovery Rate (%) | 98.0 - 144.1 | 95.4 - 108.6 |
Data from an interlaboratory trial for the validation of ISO/CD 18857-2.[3]
Table 3: Comparison of Analytical Techniques for BPA Determination [4][5][6][7]
| Technique | Common Detector(s) | Key Advantages | Key Disadvantages | Typical LODs |
| LC-MS/MS | Triple Quadrupole (QqQ) | High selectivity and sensitivity, suitable for complex matrices. | Higher equipment cost, potential for matrix effects (ion suppression/enhancement). | 0.02 - 7.0 ng/L (water)[7][8] |
| GC-MS | Quadrupole | High separation efficiency, robust and reliable. | Requires derivatization for polar bisphenols, which adds a step and potential for variability.[5][6] | 0.02 µg/kg (paper)[6] |
| HPLC-FLD | Fluorescence Detector | Good sensitivity for fluorescent compounds like BPA, lower cost than MS. | Less selective than MS, can be affected by interfering compounds in complex matrices. | 10-30 times higher than UHPLC-MS/MS for aqueous simulants[7] |
Experimental Protocols:
The methodologies employed in inter-laboratory comparisons for bisphenol analysis typically involve several key stages, from sample preparation to instrumental analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples [3][9]
A widely used technique for the pre-concentration and purification of bisphenols from water matrices is Solid-Phase Extraction (SPE).
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with an appropriate solvent, typically methanol (B129727), followed by deionized water, to activate the sorbent.[9]
-
Loading: The water sample, often acidified, is passed through the conditioned SPE cartridge. Bisphenols and other organic compounds are retained on the sorbent material.[3]
-
Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove interfering substances that are not strongly retained.
-
Elution: The retained bisphenols are eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
Reconstitution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for instrumental analysis.
2. Derivatization for GC-MS Analysis [5][6][9]
To improve the volatility and thermal stability of polar bisphenols for Gas Chromatography (GC) analysis, a derivatization step is often necessary. Silylation is a common technique.
-
The dried extract from the SPE step is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS).[9]
-
The reaction mixture is heated to ensure complete derivatization of the hydroxyl groups of the bisphenols.
-
The resulting trimethylsilyl (B98337) derivatives are more volatile and produce sharper chromatographic peaks, leading to improved sensitivity and selectivity.[5][6]
3. Instrumental Analysis: LC-MS/MS and GC-MS
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for bisphenol analysis.[10] It offers high sensitivity and selectivity. A liquid chromatograph separates the bisphenols, which are then ionized (commonly using electrospray ionization - ESI) and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) mode is typically used for quantification, providing excellent selectivity by monitoring specific precursor-product ion transitions for each analyte.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, the samples are injected into a gas chromatograph.[6] The separation occurs in a capillary column, and the eluted compounds are detected by a mass spectrometer. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[6]
Mandatory Visualization:
Caption: A typical experimental workflow for an inter-laboratory comparison of bisphenol analysis.
Caption: A logical diagram comparing key features of common analytical techniques for bisphenol analysis.
Caption: A simplified diagram illustrating the endocrine-disrupting action of Bisphenol A (BPA).
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction of Bisphenols: A Comparative Analysis of SPE Cartridges
For researchers, scientists, and drug development professionals, the accurate quantification of bisphenols in various matrices is crucial for both environmental monitoring and toxicological studies. Solid-Phase Extraction (SPE) remains a cornerstone technique for the sample preparation of these endocrine-disrupting compounds. This guide provides an objective comparison of the performance of different SPE cartridges for bisphenol extraction, supported by experimental data and detailed protocols to aid in method development and selection.
The efficiency of bisphenol extraction is highly dependent on the choice of SPE sorbent. The most commonly employed cartridges for this purpose include reversed-phase sorbents like C18 and Oasis HLB (Hydrophilic-Lipophilic Balanced), as well as highly selective Molecularly Imprinted Polymers (MIPs). Each of these materials offers distinct advantages and is suited to different sample matrices and analytical requirements.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge is a critical step in ensuring high recovery, minimal matrix effects, and good reproducibility. The following table summarizes the performance of various SPE cartridges for the extraction of bisphenols from different matrices based on published experimental data.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Analyte(s) | Recovery Rate (%) | Reproducibility (RSD %) | Key Findings & Citations |
| Reversed-Phase | ||||||
| UCT ENVIRO-CLEAN® C18 | Octadecylsilane | Water | Bisphenol A (BPA) | 90 - 100 | Not Reported | Effective for capturing BPA from water samples when spiked at 15.00 ng/mL.[1] |
| Oasis HLB | N-vinylpyrrolidone and divinylbenzene (B73037) copolymer | Human Serum | Bisphenol A (BPA) | 79.0 - 87.3 | 5.1 - 13.5 | Good recoveries for BPA in a complex biological matrix.[2][3] |
| Sep-pak C18 | Octadecylsilane | Water | Bisphenol A (BPA), p-cumylphenol (PCP) | ~80-90 (at pH 3) | Not Reported | Good recoveries for both BPA and PCP under acidic conditions.[4] |
| Oasis HLB | N-vinylpyrrolidone and divinylbenzene copolymer | Water | Bisphenol A (BPA), p-cumylphenol (PCP) | ~90-100 (at pH 3) | Not Reported | Demonstrated slightly higher recoveries than C18 for BPA and PCP in water at acidic pH.[4] |
| Molecularly Imprinted Polymer (MIP) | ||||||
| AFFINIMIP® SPE Bisphenols | Molecularly Imprinted Polymer | Wine (Red and White) | Bisphenol A (BPA) | > 80 | Not Reported | Demonstrates high selectivity and good recoveries for BPA in complex beverage matrices.[5] |
| AFFINIMIP® SPE Bisphenols | Molecularly Imprinted Polymer | Infant Formula | Bisphenol A (BPA) | > 80 | Good | Enables reliable quantification of BPA at low concentrations (1 and 2 µg/L) with good repeatability and reproducibility.[6] |
| Custom Synthesized MIP | 4-vinylpyridine and trimethylolpropane (B17298) trimethacrylate | Soil and Canned Peas | Bisphenol A (BPA) | Not Quantified | Not Reported | Successfully applied for the selective extraction of BPA from complex food and environmental samples. |
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative SPE protocols for the extraction of bisphenols from water and human serum matrices.
Protocol 1: Extraction of Bisphenol A from Water using C18 Cartridges[1]
1. Sample Preparation:
-
To 100 mL of the water sample, add an internal standard.
-
Adjust the pH of the sample to 7 using 100 mM acetic acid.
2. SPE Cartridge Conditioning:
-
Condition a UCT ENVIRO-CLEAN® C18 cartridge (10 mL) by passing 3 mL of methanol (B129727), allowing it to soak for 1 minute.
-
Follow with 3 mL of deionized water and then 1 mL of 100 mM acetic acid.
3. Sample Loading:
-
Load the prepared water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum (> 10 inches Hg) for 5 minutes.
5. Elution:
-
Elute the retained bisphenols with 6 mL of methanol.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to a volume of less than 500 µL under a gentle stream of nitrogen at < 40 °C.
-
Reconstitute the residue in 500 µL of methanol for subsequent analysis by LC-MS/MS.
Protocol 2: Extraction of Bisphenol A from Human Serum using Oasis HLB Cartridges[2][3]
1. Sample Preparation:
-
To a serum sample, add a known amount of internal standard.
-
For the determination of total BPA (free and conjugated), enzymatic deconjugation may be required prior to SPE.[7]
2. SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge with methanol followed by bisphenol A-free water. It is crucial to pre-wash the cartridge with at least 15 mL of methanol to remove any potential BPA contamination from the plastic components.[2]
3. Sample Loading:
-
Load the pre-treated serum sample onto the conditioned cartridge.
4. Washing:
-
Wash the cartridge with a suitable solvent to remove matrix interferences. The specific washing solution will depend on the detailed method but often includes a percentage of organic solvent in water.
5. Elution:
-
Elute the bisphenols from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
6. Analysis:
-
The eluate can then be concentrated and analyzed by a suitable analytical technique like HPLC with fluorescence or mass spectrometric detection.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological impact of bisphenols, the following diagrams are provided.
Caption: A generalized workflow for the solid-phase extraction of bisphenols.
Bisphenol A is a well-known endocrine disruptor that can interfere with cellular signaling pathways. One of the primary mechanisms of its action is through the binding to estrogen receptors, which can trigger a cascade of downstream events.
Caption: Simplified signaling pathways affected by Bisphenol A.[8][9][10][11][12]
Conclusion
The choice of SPE cartridge for bisphenol extraction is a critical decision that impacts the quality and reliability of analytical results. Reversed-phase sorbents like C18 and Oasis HLB offer robust and widely applicable solutions for various matrices. For applications requiring the highest selectivity, especially in complex sample types, Molecularly Imprinted Polymers present a powerful alternative. Researchers should carefully consider the specific requirements of their analysis, including the matrix, the target bisphenols, and the desired level of sensitivity, to select the most appropriate SPE cartridge and protocol. The information and protocols provided in this guide serve as a valuable starting point for developing and optimizing methods for the accurate determination of bisphenols.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. affinisep.it [affinisep.it]
- 6. affinisep.de [affinisep.de]
- 7. Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A-Induced Endocrine Dysfunction and its Associated Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide: LC-MS/MS vs. GC-MS for Bisphenol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bisphenols in various matrices is crucial for toxicological studies and human exposure monitoring. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.
The primary distinction between the two methods lies in the sample introduction and the state of the analyte during analysis. LC-MS/MS analyzes compounds in the liquid phase, making it suitable for a wide range of bisphenols without chemical modification. In contrast, GC-MS requires analytes to be volatile and thermally stable. Due to the polar nature of bisphenols, a derivatization step is mandatory to increase their volatility prior to GC-MS analysis.[1][2] This fundamental difference dictates the workflow, throughput, and the types of bisphenols that can be readily analyzed.
Methodology at a Glance: Workflows for Bisphenol Analysis
The general experimental workflows for both LC-MS/MS and GC-MS are outlined below. The key divergence is the derivatization step required for GC-MS.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the study, such as the desired sensitivity, the number of target analytes, and the sample matrix. The following tables summarize key quantitative performance data extracted from various studies.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Bisphenol | Method | Matrix | LOD | LOQ | Reference |
| BPA | LC-MS/MS | Human Plasma | - | 0.1 ng/mL | [3] |
| BPA | LC-MS/MS | Infant Formula | 7.8 µg/kg | 31.3 µg/kg | [4] |
| BPA | LC-MS/MS | Plant-Based Beverages | 0.26 ng/mL | 0.78 ng/mL | [5] |
| BPS | LC-MS/MS | Food | 0.0017 - 3.1 ng/g | - | [6] |
| BPA | GC-MS | Beverage | 38 ng/L | 100 ng/L | [7] |
| BPA | GC-MS/MS | Paper | 0.23 - 2.70 µg/kg | 0.78 - 9.10 µg/kg | [1][8] |
| BPF | GC-MS | Rat Liver | - | - | [9] |
| Multiple Bisphenols | LC-MS/MS | Human Plasma | - | 0.05 ng/mL | [10] |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are critical measures of a method's sensitivity.
Table 2: Comparison of Recovery and Precision
| Bisphenol | Method | Matrix | Recovery (%) | RSD (%) | Reference |
| BPA & Analogs | LC-MS/MS | Saline | Within ±8% of nominal | <10% (Intra-day) | [11] |
| BPA | GC-MS | Beverage | ≥82% | 11.6% | [7] |
| BPA & Analogs | GC-MS/MS | Paper | - | <16.6% (Reproducibility) | [1][8] |
| BPA, BPB, BPS | LC-MS/MS | Plant-Based Beverages | 78.0 - 105.0% | - | [5] |
Recovery indicates the efficiency of the extraction process, while the Relative Standard Deviation (RSD) is a measure of precision.
Detailed Experimental Protocols
LC-MS/MS Protocol for Bisphenols in Human Plasma
This protocol is a generalized representation based on common practices.[10][12]
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add an internal standard solution (e.g., BPA-d16).
-
-
Extraction (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the bisphenols with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid.[11]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode is standard.[11]
-
GC-MS Protocol for Bisphenols in Water Samples
This protocol is a generalized representation based on common practices.[9][13]
-
Sample Preparation:
-
Collect water samples in glass containers to avoid contamination.
-
Add an internal standard (e.g., BPA-d16) to a defined volume of the water sample.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Perform SPE as described in the LC-MS/MS protocol.
-
After elution, the sample is evaporated to complete dryness as water inhibits the derivatization reaction.[1]
-
-
Derivatization:
-
The dried extract is reconstituted in a suitable solvent (e.g., pyridine (B92270) or acetone).[13][14]
-
A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.[1][13]
-
The reaction mixture is heated (e.g., at 70°C for 15-30 minutes) to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the bisphenols.[13]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms, is typically used.[13]
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized bisphenols.
-
Mass Spectrometry: A single quadrupole or tandem mass spectrometer is used for detection, typically in electron ionization (EI) mode. Selected Ion Monitoring (SIM) or MRM is used for quantification.[9]
-
Comparative Analysis: Advantages and Disadvantages
LC-MS/MS
Advantages:
-
Direct Analysis: No derivatization step is required, which simplifies sample preparation and reduces analysis time.[2]
-
Broad Analyte Coverage: Suitable for a wide range of bisphenols, including less volatile and more polar analogs.[15]
-
High Throughput: The absence of a derivatization step allows for faster sample processing, making it ideal for large-scale studies.[15]
-
Analysis of Conjugated Forms: Can directly measure glucuronide and sulfate (B86663) conjugates of bisphenols, providing a more complete picture of exposure.[10][16]
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and sensitivity, especially with electrospray ionization.[2]
-
Chromatographic Resolution: Achieving baseline separation for all isomers can be challenging.
GC-MS
Advantages:
-
High Selectivity and Sensitivity: The derivatization step can improve the chromatographic properties and sensitivity for certain bisphenols.[1][2] Tandem MS (GC-MS/MS) further enhances selectivity.[1]
-
Robustness: GC systems are often considered very robust and reliable.
-
Lower Cost: In some instances, the initial and operational costs of GC-MS systems can be lower than high-end LC-MS/MS instruments.[17]
Disadvantages:
-
Mandatory Derivatization: The derivatization step adds complexity, time, and potential for error to the workflow.[1][2] It also requires anhydrous conditions.[1]
-
Limited Analyte Range: Not suitable for thermally labile or very polar bisphenols that are difficult to derivatize or volatilize.[9][18]
-
Lower Throughput: The derivatization step makes the overall process more time-consuming.[19]
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of bisphenols. The choice between them is not a matter of which is definitively "better," but rather which is more "fit for purpose."
-
LC-MS/MS is generally the preferred method for high-throughput analysis of a broad range of bisphenols, including their conjugated metabolites, in complex biological matrices. Its primary advantage is the elimination of the derivatization step.
-
GC-MS , particularly GC-MS/MS, remains a highly sensitive and selective option, especially when targeting a smaller, well-defined set of bisphenols. The requirement for derivatization is its main drawback, but it can lead to excellent chromatographic performance and sensitivity.
Researchers should carefully consider the specific goals of their study, the nature of the sample matrix, the target analytes, and the available resources when selecting the most appropriate analytical platform for bisphenol analysis.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. sciex.com [sciex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
- 14. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. labioscientific.com [labioscientific.com]
- 19. researchgate.net [researchgate.net]
Limit of detection (LOD) and quantification (LOQ) for Bisphenol B
For Immediate Release
This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bisphenol B (BPB) across various analytical methodologies. Aimed at researchers, scientists, and drug development professionals, this document compiles experimental data to offer an objective overview of the performance of different techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection.
Performance Comparison of Analytical Methods for Bisphenol B
The selection of an appropriate analytical method for the determination of Bisphenol B is contingent upon the required sensitivity and the complexity of the sample matrix. The following table summarizes the experimentally determined LOD and LOQ values for BPB using various techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Paper and Cardboard | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg | [1] |
| LC-MS/MS | Plant-Based Beverages | 0.24 ng/mL | 0.78 ng/mL | [2] |
| GC-MS/MS | Paper and Cardboard | 0.23 - 2.70 µg/kg | 0.78 - 9.10 µg/kg | [3] |
| HPLC-FLD | Human Breast Milk | - | <171.89–235.11 ng/mL (mLOQ) | [4] |
| HPLC-FLD | Canned Peeled Tomatoes | - | - | [5] |
| HPLC-UV | Canned Peeled Tomatoes | - | - | [5] |
Note: The performance of analytical methods can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the determination of Bisphenol B using LC-MS/MS, GC-MS, and HPLC-FLD.
LC-MS/MS Method for the Determination of Bisphenol B in Food Simulants
This method is suitable for the quantification of BPB that has migrated from food contact materials into a food simulant.
a) Sample Preparation (Migration Test):
-
Food packaging samples are exposed to a food simulant (e.g., 50% ethanol) for a specified time and temperature to simulate food contact.[6]
-
An internal standard, such as a deuterated analog of BPB, is added to the food simulant sample.[6]
-
The sample is then directly injected or may undergo a simple dilution before injection into the LC-MS/MS system.
b) Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.[6]
-
Column: A suitable reversed-phase column, such as a C18, is used for chromatographic separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or a similar tandem mass spectrometer.[6]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for bisphenols.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor and product ion transitions for BPB are monitored. For example, a potential precursor ion for BPB could be m/z 241.3, with product ions at m/z 212.4 and 211.3.[3]
GC-MS/MS Method for the Determination of Bisphenol B in Paper Products
This method is highly selective and sensitive for the analysis of BPB in solid matrices like paper and cardboard.
a) Sample Preparation (Extraction and Derivatization):
-
A representative sample of the paper product is weighed.
-
An internal standard (e.g., BPA-d16, as a surrogate for BPB-d16 if unavailable) is added.
-
The sample undergoes solvent extraction, for instance, using a Folch extraction method.[3]
-
The extract is evaporated to dryness.
-
A derivatization step is performed to increase the volatility of BPB. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C).[1][8]
-
The derivatized sample is reconstituted in a suitable solvent like hexane (B92381) for injection.[1]
b) Instrumental Analysis:
-
Gas Chromatograph: An Agilent GC system or equivalent, equipped with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature of around 300°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the derivatized BPB.
HPLC-FLD Method for the Determination of Bisphenol B in Beverages
This method offers a cost-effective and sensitive alternative for the analysis of BPB in liquid samples.
a) Sample Preparation (Solid-Phase Extraction):
-
The beverage sample is first degassed if carbonated.
-
An internal standard can be added.
-
The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the analyte and remove interfering matrix components.
-
The cartridge is washed with a weak solvent to remove polar interferences.
-
The BPB is then eluted from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).[9]
-
The eluate is evaporated and reconstituted in the mobile phase for injection.
b) Instrumental Analysis:
-
High-Performance Liquid Chromatograph: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol.
-
Flow Rate: Around 1.0 mL/min.[10]
-
Injection Volume: 20-100 µL.
-
Fluorescence Detector: The excitation and emission wavelengths are set to maximize the fluorescence signal of BPB. For bisphenols, typical excitation wavelengths are around 225-275 nm, and emission wavelengths are around 300-320 nm.[11]
Visualizing the Workflow for LOD & LOQ Determination
The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Workflow for LOD and LOQ Determination.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 4. Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples [mdpi.com]
- 5. Identification and quantification of bisphenol A and bisphenol B in polyvinylchloride and polycarbonate medical devices by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. preprints.org [preprints.org]
- 8. library.dphen1.com [library.dphen1.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Bisphenol A in Beverages and Food Packaging by High- Performance Liquid Chromatography [gavinpublishers.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Bisphenols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, is of paramount importance due to their potential endocrine-disrupting properties and widespread human exposure.[1] The selection of an appropriate analytical method is a critical step in any study investigating the presence and concentration of these compounds in various matrices, including food, environmental, and biological samples.[1][2] This guide provides a comparative overview of common analytical techniques for bisphenol analysis, supported by experimental data to aid in method selection and cross-validation.
Cross-validation of analytical methods involves comparing the performance of two or more techniques to ensure the accuracy and reliability of the results. This process is essential for verifying data from a new method against a well-established one or for ensuring consistency across different laboratories or studies. Key validation parameters, as defined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the determination of bisphenols.[1][2] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as fluorescence (FLD) or ultraviolet (UV), is a robust and widely available technique. HPLC-FLD, in particular, offers good sensitivity for phenolic compounds like bisphenols.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and is a powerful tool for identifying and quantifying bisphenols.[5] However, a derivatization step is often required to increase the volatility of the analytes, which can add complexity to the sample preparation process.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is currently considered the gold standard for trace analysis of bisphenols due to its exceptional sensitivity and selectivity.[1][6] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
The following table summarizes key performance parameters for these analytical methods based on data reported in various studies. It is important to note that these values can vary depending on the specific bisphenol, sample matrix, and experimental conditions.
Quantitative Data Summary
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Sample Matrix | Reference |
| HPLC-FLD | 0.11 ng/mL | - | - | - | Breast Milk | [5] |
| 0.004 mg/kg | 0.010 mg/kg | 83.2 - 98.4 | <10 | Baby Bottle Migration | [7] | |
| GC-MS | - | - | - | - | Various | [5] |
| LC-MS/MS | 0.01–1.0 ng/mL | - | 77.0 - 119.4 | 3.3 - 21.4 | Water, Milk, Serum, Feed | [8] |
| 0.125 ng/mL (BPA) | - | 85 - 114 | <15 | Adipose Tissue | [6] | |
| 0.0125 ng/mL (Clx-BPA) | - | 85 - 114 | <20 | Adipose Tissue | [6] | |
| UHPLC-MS/MS | 0.2 ng/mL | 0.6 ng/mL | - | - | Urine | [5] |
| 0.1 - 1 ng/g | 0.4 - 4.0 ng/g | - | - | Food | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the key techniques discussed.
Sample Preparation: Extraction Techniques
Prior to instrumental analysis, bisphenols are typically extracted from the sample matrix to remove interferences and concentrate the analytes.[10] Common extraction techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.[5]
-
Solid-Phase Extraction (SPE): A widely used technique for isolation and preconcentration of bisphenols from liquid samples.[10]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is fast and requires minimal solvent.[11]
The choice of extraction method depends on the sample type and the analytical technique to be used. For instance, a comparative study on water samples showed that while both SPE and DLLME were suitable for freshwater, SPE provided better recovery for more complex matrices like seawater.[11]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water. A typical isocratic condition is 50:50 (v/v) methanol:water.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: Excitation wavelength of 225 nm and an emission wavelength of 310 nm.
-
Quantification: Based on a calibration curve generated from standard solutions of the target bisphenols.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Bisphenols are often derivatized with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility.[5]
-
Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Transfer Line Temperatures: Typically set around 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 300°C.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 or similar reversed-phase column suitable for high-resolution separation.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) is commonly used, usually in the negative ion mode for bisphenols.[6]
-
Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for the target analyte and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.[6]
Mandatory Visualizations
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the cross-validation of analytical methods for bisphenols.
Caption: Decision logic for selecting an analytical method for bisphenol analysis.
References
- 1. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a method for determination of 17 en...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Agents for the Analysis of Bisphenols
The accurate quantification of bisphenols, a class of compounds widely used in the manufacturing of plastics and resins, is of paramount importance due to their potential endocrine-disrupting properties. Direct analysis of these compounds can be challenging due to their polarity and low volatility. Derivatization is a crucial step in many analytical methods, converting bisphenols into less polar, more volatile, and more easily detectable derivatives. This guide provides a comparative overview of common derivatization agents used for bisphenol analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, selectivity, and robustness of a bisphenol analysis method. The following tables summarize the performance of several common derivatization agents based on data from published studies.
Table 1: Comparison of Derivatization Agents for GC-MS Analysis of Bisphenols
| Derivatization Agent | Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Key Advantages | Key Disadvantages |
| BSTFA | BPA, BPS, Biphenol | Food Cans | 3-16 pg/mL[1][2] | - | Well-established, good for a wide range of phenols. | Sensitive to moisture.[3] |
| Acetic Anhydride (B1165640) | BPA, BPS, Biphenol | Food Cans | Lower than BSTFA[4] | - | Inexpensive, simple procedure. | Can have lower sensitivity than other agents. |
| Pentafluorobenzyl Bromide (PFBB) | BPA & other phenols | Urine | ~0.1 ng/mL[5] | >90%[6] | High sensitivity with ECD or NCI-MS. | Reagent can be toxic. |
| BSTFA + 1% TMCS | BPA | Powdered Milk | 57 ppb[7] | - | Catalyst enhances silylation efficiency. | Similar to BSTFA, sensitive to water. |
Table 2: Comparison of Derivatization Agents for LC-MS/MS Analysis of Bisphenols
| Derivatization Agent | Analyte(s) | Matrix | Method Detection Limit (MDL) | Recovery (%) | Key Advantages | Key Disadvantages |
| Dansyl Chloride | 8 Bisphenols | Human Serum | 0.025-0.28 ng/mL[8][9] | 72.9-121.7%[8][9] | Significant sensitivity enhancement (1-4 orders of magnitude).[10][11] | Requires a cleanup step to remove excess reagent. |
| Pyridine-3-sulfonyl chloride | BPA & analogues | - | Signal-to-noise improvement | - | Stable derivatives, enhances ESI-MS detection.[12] | Optimization of pH and temperature is critical.[12] |
Experimental Workflow for Bisphenol Analysis
The general workflow for bisphenol analysis involving a derivatization step is illustrated below. This process typically includes sample extraction, a cleanup step to remove interfering matrix components, derivatization, and subsequent instrumental analysis.
Caption: General workflow for bisphenol analysis.
Detailed Experimental Protocols
The following are detailed protocols for some of the most common derivatization agents.
1. Silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
This protocol is suitable for preparing bisphenols for GC-MS analysis.[3][13]
-
Materials:
-
Dried sample extract in a suitable solvent (e.g., acetonitrile, pyridine).
-
BSTFA (or BSTFA with 1% TMCS).
-
GC vials with inserts.
-
Heating block or oven.
-
-
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent (e.g., 50 µL of pyridine).
-
Add 50 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
2. Acylation with Acetic Anhydride
This in-situ derivatization is often used in conjunction with solid-phase microextraction (SPME) for GC-MS analysis.[1][2][4]
-
Materials:
-
Aqueous sample.
-
Sodium carbonate/sodium bicarbonate buffer.
-
Acetic anhydride.
-
SPME fiber assembly.
-
-
Procedure:
-
Adjust the pH of the aqueous sample using the carbonate/bicarbonate buffer.
-
Add acetic anhydride to the sample.
-
Immediately proceed with SPME extraction by immersing the fiber in the sample solution.
-
Extraction is typically performed at an elevated temperature (e.g., 90°C) for a set time (e.g., 40 minutes) with agitation.
-
After extraction, the fiber is retracted and introduced into the GC injector for thermal desorption and analysis.
-
3. Derivatization with Pentafluorobenzyl Bromide (PFBB)
This method is highly sensitive for GC-MS analysis, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode.[5][6][14]
-
Materials:
-
Sample extract.
-
PFBB solution.
-
Potassium carbonate or other base.
-
Solvent for extraction (e.g., hexane).
-
-
Procedure:
-
Concentrate the sample extract.
-
Add a solution of PFBB and a base (e.g., potassium carbonate) to the extract.
-
Heat the reaction mixture (e.g., at 60°C) for a specified time (e.g., 1 hour).
-
After cooling, extract the derivatives into a non-polar solvent like hexane (B92381).
-
The hexane layer is then concentrated and analyzed by GC-MS.
-
4. Derivatization with Dansyl Chloride
This agent is used to enhance the sensitivity of bisphenols in LC-MS/MS analysis by adding a fluorescent tag that is readily ionizable.[8][9][15]
-
Materials:
-
Sample extract.
-
Sodium bicarbonate buffer (pH ~9-10).
-
Dansyl chloride solution in acetone.
-
Quenching solution (e.g., methylamine).
-
-
Procedure:
-
To the sample extract, add the sodium bicarbonate buffer.
-
Add the dansyl chloride solution.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 10-60 minutes).
-
Quench the reaction by adding the quenching solution to react with excess dansyl chloride.
-
The derivatized sample is then ready for LC-MS/MS analysis.
-
Logical Relationships in Derivatization Choice
The selection of a suitable derivatization agent is a critical decision in the analytical workflow and depends on several factors, including the analytical instrument available, the required sensitivity, and the nature of the sample matrix.
References
- 1. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous measurement of urinary bisphenol A and alkylphenols by automated solid-phase extractive derivatization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dose effect of dansyl chloride on the derivative products of bisphenols and its application for the determination of bisphenols in human serum by high‐performance liquid chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
Safety Operating Guide
Proper Disposal of Bisphenol B-d8: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling Bisphenol B-d8, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, adhering to general laboratory safety protocols.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS)[1], it is imperative to follow standard laboratory safety practices. Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, when handling this compound.[1] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1] In case of contact, rinse skin thoroughly with large amounts of water and for eye contact, flush eyes immediately with large amounts of water.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that prevents environmental contamination.
-
Initial Waste Collection :
-
Collect waste this compound, including any contaminated materials, in a sturdy, leak-proof container.
-
For liquid solutions, absorb them with a non-combustible absorbent material such as diatomite or universal binders.[1]
-
-
Labeling the Waste Container :
-
Clearly label the waste container with a hazardous waste label, even if the substance is not classified as hazardous, as a best practice in a laboratory setting.
-
The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation. Do not use abbreviations or chemical formulas.[2]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated and secure area, away from incompatible materials.
-
It is recommended to use secondary containment, such as a plastic tray, especially for liquid waste.
-
-
Disposal of Empty Containers :
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container should be collected and disposed of as chemical waste.[3]
-
After a thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, unless institutional policies state otherwise.
-
-
Final Disposal :
Quantitative Disposal Data
Currently, there is no specific quantitative data, such as concentration limits for drain disposal or specific quantity thresholds that would alter the disposal procedure for this compound, available in the provided documentation. It is best practice to treat all quantities of the chemical waste through the described EHS disposal stream. For institution-specific quantitative guidelines, consult your EHS officer.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Safe Handling of Bisphenol B-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of experimental results and laboratory safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Bisphenol B-d8, a deuterated analog of Bisphenol B. While a Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, its structural similarity to Bisphenol A (BPA) and the unique properties of deuterated compounds necessitate careful handling and disposal procedures.[1] Adherence to these guidelines will help ensure personnel safety, maintain the isotopic purity of the compound, and promote responsible laboratory practice.
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step operational plan for working with this compound in a laboratory setting.
Receiving and Storage
-
Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: Due to the hygroscopic nature of many deuterated compounds and the risk of hydrogen-deuterium (H-D) exchange, it is crucial to store this compound under a dry, inert atmosphere such as argon or nitrogen.[2]
-
Temperature Control: For long-term storage, maintain the compound at a reduced temperature, such as -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[2]
-
Light Protection: Store the container in a dark location to prevent potential photodegradation.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, a cautious approach is recommended. The following PPE should be worn at all times when handling the compound:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid | Safety goggles with side-shields[1] | Protective gloves (e.g., nitrile)[1] | Laboratory coat[1] | Not generally required if handled in a fume hood. |
| Preparing Solutions | Safety goggles with side-shields and face shield | Protective gloves (e.g., nitrile)[1] | Impervious clothing[1] | Use in a well-ventilated laboratory fume hood. |
| Spill Cleanup | Safety goggles with side-shields and face shield | Chemical-resistant gloves | Impervious clothing[1] | A suitable respirator may be necessary depending on the spill size and ventilation.[1] |
Handling and Experimental Procedures
-
Controlled Environment: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure and prevent contamination.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to isotopic dilution.[2]
-
Weighing: Use a calibrated analytical balance in a draft-free enclosure to accurately weigh the compound.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed containers.
-
Hazardous Waste Classification: Treat all waste containing this compound as hazardous chemical waste.
-
Disposal Method: The recommended method for disposal is to use a licensed professional waste disposal service. Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and qualified facility.
-
Institutional Guidelines: Always consult and follow your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₆H₁₀D₈O₂[3] |
| Molecular Weight | 250.36 g/mol [3] |
| Appearance | Off-White Solid[3] |
| Storage Temperature | +20°C (short-term), -20°C (long-term)[1] |
| Purity (HPLC) | >95%[1] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling this compound, from preparation to data analysis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
